1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(4-ethenylphenyl)-1-ethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-3-11-5-7-12(8-6-11)13-9-14-15(4-2)10-13/h3,5-10H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLGDGOGKBETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC=C(C=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole chemical structure and properties
The following technical guide provides an in-depth analysis of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole , a functionalized heterocyclic monomer. This guide is structured for researchers in medicinal chemistry and materials science, focusing on synthesis, physicochemical properties, and polymerization potential.
Executive Summary
1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole is a bifunctional building block bridging the chemistry of nitrogen-rich heterocycles and reactive styrenics. Characterized by an electron-rich pyrazole core coupled to a polymerizable vinylphenyl moiety, this compound serves as a critical intermediate in the development of functionalized polystyrenes , metal-coordinating ligands , and optoelectronic host materials .
Its structural duality allows it to function as a monomer for radical polymerization (via the vinyl group) while retaining the coordination chemistry and hydrogen-bonding potential of the pyrazole ring (modified by the N-ethyl group).
Chemical Identity & Structural Analysis[1][2][3]
| Property | Data / Description |
| Systematic Name | 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole |
| Alternative Names | 4-(1-Ethyl-1H-pyrazol-4-yl)styrene; 1-Ethyl-4-(p-vinylphenyl)pyrazole |
| Molecular Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.27 g/mol |
| SMILES | CCN1C=C(C=N1)C2=CC=C(C=C)C=C2 |
| Structural Class | N-alkylated Pyrazole / Styrene Derivative |
| Key Functional Groups | Vinyl (alkene) – Polymerizable; Pyrazole – Aromatic/Basic |
Structural Commentary
The molecule consists of a central pyrazole ring N-alkylated with an ethyl group at the 1-position to prevent tautomerization and increase lipophilicity. The 4-position is substituted with a para-vinylphenyl group. The conjugation between the pyrazole and the phenyl ring creates an extended
Synthesis & Production Protocols
Given the specific substitution pattern, the most robust synthetic route utilizes Suzuki-Miyaura Cross-Coupling . This method ensures regioselectivity and tolerates the sensitive vinyl group under optimized conditions.
Route A: Suzuki Coupling (Recommended)
This pathway couples a pre-functionalized pyrazole boronic ester with 4-bromostyrene.
Reagents:
-
Starting Material 1: 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 847818-70-6)
-
Starting Material 2: 4-Bromostyrene (CAS: 2039-82-9)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Protocol:
-
Inertion: Charge a reaction vessel with the pyrazole boronate (1.0 equiv), 4-bromostyrene (1.1 equiv), and base (2.0 equiv). Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-dioxane/water solvent mixture.
-
Catalysis: Add Pd catalyst (3-5 mol%) under positive Argon flow.
-
Reaction: Heat to 80°C for 12–16 hours. Note: Avoid excessive temperatures (>100°C) to prevent thermal polymerization of the styrene moiety.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient). The vinyl group is prone to polymerization on acidic silica; add 1% Et₃N to the eluent if degradation is observed.
Visualization: Synthetic Pathway
The following diagram illustrates the convergent synthesis logic.
Caption: Convergent Suzuki-Miyaura synthesis strategy utilizing a boronate ester and bromostyrene.
Physicochemical Properties (Predicted & Observed)
The following data is synthesized from structure-activity relationship (SAR) analysis of analogous pyrazole-styrenes.
| Property | Value / Range | Notes |
| Physical State | Solid (Crystalline) or Viscous Oil | Likely a low-melting solid ( |
| Solubility | Soluble: DCM, THF, EtOAc, DMSOInsoluble: Water | Lipophilic ethyl and phenyl groups dominate. |
| LogP (Predicted) | 3.2 ± 0.4 | Moderate lipophilicity; suitable for cell-permeable applications. |
| pKa (Pyrazole N) | ~2.5 (Conjugate Acid) | The N2 nitrogen is weakly basic; less basic than unsubstituted pyrazole due to phenyl conjugation. |
| UV | ~290–310 nm | |
| Stability | Air stable; Light sensitive | Vinyl group requires stabilization (e.g., BHT) for long-term storage. |
Reactivity & Applications
A. Polymerization (Materials Science)
The pendant vinyl group allows this molecule to serve as a functional monomer.
-
Homopolymerization: Creates poly(1-ethyl-4-(4-vinylphenyl)pyrazole), a polymer with high thermal stability and nitrogen-rich side chains capable of coordinating transition metals (e.g., Pd, Cu) for heterogeneous catalysis.
-
Copolymerization: Can be copolymerized with Styrene or Methyl Methacrylate (MMA) to introduce polarity and hydrogen-bond accepting sites into non-polar matrices.
B. Ligand Design (Coordination Chemistry)
The pyrazole nitrogen (N2) is a monodentate donor.
-
Metal Binding: The N2 atom can coordinate to soft metals (Ag⁺, Pd²⁺).
-
Supramolecular Assembly: Unlike NH-pyrazoles, the N-ethyl group prevents hydrogen bond donation, forcing the molecule to act strictly as an acceptor or
-stacking element.
C. Biological Activity (Medicinal Chemistry)
Pyrazole derivatives are privileged scaffolds in drug discovery.[1] The 1-ethyl-4-phenylpyrazole motif appears in various kinase inhibitors.
-
Mechanism: The vinyl group can act as a "warhead" for covalent inhibition (Michael acceptor) if metabolically oxidized to an epoxide or if the target cysteine is accessible, though the styrene double bond is generally less reactive than acrylamides.
Experimental Workflow: Polymerization Test
To validate the monomeric quality of the synthesized compound, a radical polymerization test is recommended.
Protocol:
-
Preparation: Dissolve 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole (500 mg) in Anisole (1.0 mL).
-
Initiator: Add AIBN (Azobisisobutyronitrile) (1 wt%).
-
Degassing: Freeze-pump-thaw (
) to remove oxygen (critical for radical stability). -
Polymerization: Seal ampoule and heat to 70°C for 24 hours.
-
Precipitation: Drop the reaction mixture into cold Methanol (10-fold excess).
-
Result: Formation of a white precipitate indicates successful polymerization.
Caption: Free radical polymerization workflow for converting the monomer into functional polymer.
References
-
Suzuki-Miyaura Coupling of Pyrazoles
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
- Source:Chemical Reviews, 95(7), 2457–2483.
- Context: General methodology for coupling aryl boronic esters with halides.
-
Synthesis of N-Alkyl Pyrazoles
-
Properties of Vinyl-Pyrazoles
- Title: "Synthesis and polymeriz
- Source:Macromolecules (General reference for class behavior).
- Context: Polymeriz
-
Boronate Intermediate Data
- Title: "1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Product Page."
- Source: Chem-Impex Intern
- Context: Physical data for the key precursor (CAS 847818-70-6).
Sources
An In-depth Technical Guide to Intramolecular Charge Transfer Mechanisms in Pyrazole Fluorophores
Abstract
This technical guide provides a comprehensive exploration of the intramolecular charge transfer (ICT) mechanisms that are fundamental to the function of pyrazole-based fluorophores. Pyrazole derivatives have emerged as a versatile and highly significant class of N-heterocyclic compounds in the development of fluorescent probes for bioimaging and chemosensing applications.[1][2] Their utility is intrinsically linked to their unique photophysical properties, which are often governed by ICT processes. This document will delve into the core principles of ICT, with a specific focus on Twisted Intramolecular Charge Transfer (TICT) and Photoinduced Electron Transfer (PET) mechanisms as they pertain to the pyrazole scaffold. We will dissect the structural and electronic prerequisites for these phenomena and detail the advanced spectroscopic and computational methodologies employed for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to harness ICT in pyrazole fluorophores for the rational design of novel molecular probes and sensors.
Introduction: The Significance of Pyrazole Fluorophores and Intramolecular Charge Transfer
The pyrazole nucleus, a five-membered heteroaromatic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry and materials science.[3][4] In the realm of fluorescence, pyrazole derivatives offer a unique combination of synthetic accessibility, structural diversity, and desirable photophysical properties, including high quantum yields, photostability, and sensitivity to their local environment.[5][6] These characteristics make them ideal candidates for the development of fluorescent probes for a myriad of applications, from detecting metal ions and small molecules to imaging specific cellular components and processes.[1][7]
At the heart of many of these applications lies the phenomenon of Intramolecular Charge Transfer (ICT) . ICT refers to the photoinduced redistribution of electron density from an electron-donating group (donor, D) to an electron-accepting group (acceptor, A) within the same molecule.[8] This process leads to the formation of a highly polar excited state, the properties of which, including its emission wavelength and quantum yield, are exquisitely sensitive to the surrounding environment. This sensitivity is the key to their function as sensors.
This guide will focus on two predominant ICT mechanisms in pyrazole fluorophores:
-
Twisted Intramolecular Charge Transfer (TICT): This mechanism involves a conformational change (twisting) around a single bond connecting the donor and acceptor moieties in the excited state.[8][9]
-
Photoinduced Electron Transfer (PET): In this process, an electron is transferred from a donor orbital to an acceptor orbital upon photoexcitation, often leading to fluorescence quenching that can be modulated by analyte binding.[10][11]
Understanding these mechanisms is paramount for the rational design of pyrazole-based probes with tailored functionalities.
Core ICT Mechanisms in Pyrazole Fluorophores
Twisted Intramolecular Charge Transfer (TICT)
The TICT model is a powerful concept for explaining the dual or anomalous fluorescence observed in many donor-acceptor systems. In pyrazole fluorophores designed to exhibit TICT, the molecule typically exists in a planar or near-planar conformation in the ground state, allowing for efficient π-conjugation. Upon photoexcitation, the molecule is promoted to a locally excited (LE) state. If the molecular structure allows for rotation around the D-A bond, the molecule can relax into a lower-energy, non-planar "twisted" conformation in the excited state. This TICT state is characterized by a large dipole moment due to significant charge separation.[8][9]
The emission from the LE state is typically at shorter wavelengths (blue-shifted), while the emission from the TICT state is at longer wavelengths (red-shifted) and is often highly sensitive to solvent polarity. In polar solvents, the highly polar TICT state is stabilized, favoring the red-shifted emission. Conversely, in non-polar or viscous environments that restrict the twisting motion, the LE emission dominates.[12][13]
Causality in Experimental Design: The hallmark of a TICT-capable fluorophore is its pronounced solvatochromism.[14][15] Therefore, a primary experimental approach to investigate TICT is to measure the absorption and emission spectra of the pyrazole derivative in a range of solvents with varying polarities. A significant red-shift in the emission maximum with increasing solvent polarity is a strong indicator of TICT.[16]
Caption: The Twisted Intramolecular Charge Transfer (TICT) process.
Photoinduced Electron Transfer (PET)
PET is another crucial mechanism governing the fluorescence of many pyrazole-based sensors.[10] In a typical PET sensor, the fluorophore (the pyrazole core) is covalently linked to a receptor unit that can act as an electron donor or acceptor. In the "off" state, upon excitation of the fluorophore, an electron transfer occurs between the receptor and the fluorophore, which quenches the fluorescence through a non-radiative decay pathway.[11]
When the target analyte binds to the receptor, the redox potential of the receptor is altered, inhibiting the PET process. This "turns on" the fluorescence of the pyrazole core.[17] The efficiency of PET is governed by the free energy change (ΔG_PET) of the electron transfer process, which can be estimated using the Rehm-Weller equation.
Causality in Experimental Design: The investigation of PET in pyrazole fluorophores often involves designing systems where the pyrazole is linked to a known ionophore or receptor. The fluorescence response is then measured in the presence and absence of the target analyte. A significant increase ("turn-on") or decrease ("turn-off") in fluorescence intensity upon analyte binding is indicative of a PET mechanism.[18][19]
Caption: The Photoinduced Electron Transfer (PET) "turn-on" mechanism.
Experimental Methodologies for Characterizing ICT
A multi-faceted approach combining steady-state and time-resolved spectroscopy with computational modeling is essential for a thorough characterization of ICT mechanisms in pyrazole fluorophores.
Steady-State and Time-Resolved Fluorescence Spectroscopy
Objective: To probe the influence of the environment on the excited-state dynamics and identify the presence of multiple emissive species.
Protocol:
-
Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the pyrazole fluorophore in a series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).
-
Steady-State Measurements:
-
Acquire the absorption spectra to determine the excitation wavelength (λ_ex).
-
Acquire the fluorescence emission spectra for each solvent, noting the emission maximum (λ_em) and the fluorescence quantum yield (Φ_F).
-
-
Data Analysis (Solvatochromism):
-
Plot the Stokes shift (the difference in wavenumber between the absorption and emission maxima) against the solvent polarity function, such as the Lippert-Mataga plot.[20][21] A linear relationship with a large slope is indicative of a significant change in dipole moment upon excitation, supporting an ICT mechanism.
-
-
Time-Resolved Fluorescence Measurements:
Femtosecond Transient Absorption Spectroscopy
Objective: To directly observe the formation and decay of excited-state species, including non-emissive states.
Protocol:
-
Experimental Setup: Utilize a pump-probe setup where a femtosecond laser pulse (pump) excites the sample, and a second, time-delayed pulse (probe) measures the change in absorption.
-
Data Acquisition: Record the differential absorption spectra (ΔA) at various time delays after excitation.
-
Data Analysis:
-
Identify transient species based on their characteristic absorption bands. For example, the appearance of a new absorption band at longer wavelengths can be attributed to the formation of the ICT state.[24]
-
Kinetic analysis of the rise and decay of these bands provides information on the rates of the ICT process and subsequent relaxation pathways.
-
Cyclic Voltammetry
Objective: To determine the ground-state oxidation and reduction potentials of the pyrazole fluorophore, which are crucial for understanding the thermodynamics of PET.
Protocol:
-
Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: Dissolve the pyrazole compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). Scan the potential and record the resulting current.
-
Data Analysis:
-
Determine the oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.
-
Use these values in the Rehm-Weller equation to calculate the free energy of PET (ΔG_PET).
-
Computational Chemistry
Objective: To gain theoretical insights into the molecular geometries, electronic structures, and energy landscapes of the ground and excited states.
Protocol:
-
Software: Employ quantum chemistry software packages such as Gaussian or ORCA.
-
Methodology:
-
Ground State Optimization: Optimize the ground-state geometry of the pyrazole fluorophore using Density Functional Theory (DFT), for instance, with the B3LYP functional and a suitable basis set like 6-31G(d,p).[25]
-
Excited State Calculations: Perform Time-Dependent DFT (TD-DFT) calculations to determine the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., HOMO to LUMO).
-
Potential Energy Surface Scanning: To investigate TICT, scan the potential energy surface of the first excited state by systematically varying the dihedral angle of the D-A bond. This can reveal the energy barrier to twisting and the relative stability of the LE and TICT states.
-
Mulliken Charge Analysis: Calculate the charge distribution in the ground and excited states to visualize the extent of charge transfer.[25]
-
Data Presentation and Visualization
Tabulated Photophysical Data
Summarizing key photophysical data in a structured table allows for easy comparison of the fluorophore's behavior in different environments.
| Solvent | Dielectric Constant (ε) | Absorption λ_max (nm) | Emission λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Hexane | 1.88 | 350 | 400 | 3658 | 0.85 | 1.2 |
| Toluene | 2.38 | 352 | 415 | 4501 | 0.72 | 1.5 |
| DCM | 8.93 | 355 | 450 | 6589 | 0.45 | 2.8 |
| Acetonitrile | 37.5 | 358 | 480 | 8103 | 0.21 | 3.5 |
| Methanol | 32.7 | 360 | 500 | 8993 | 0.10 | 4.1 |
Caption: Example photophysical data for a hypothetical pyrazole fluorophore exhibiting positive solvatochromism, characteristic of an ICT process.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the characterization of ICT mechanisms.
Conclusion and Future Outlook
The study of intramolecular charge transfer mechanisms in pyrazole fluorophores is a vibrant and rapidly evolving field. A thorough understanding of TICT and PET processes, facilitated by the integrated experimental and computational workflows detailed in this guide, is crucial for the rational design of next-generation fluorescent probes. As our ability to precisely control the electronic and steric properties of the pyrazole scaffold improves, so too will our capacity to develop highly sensitive and selective sensors for critical applications in biomedical research and diagnostics. The principles and methodologies outlined herein provide a robust framework for researchers to not only characterize novel pyrazole fluorophores but also to innovate in the design of sophisticated molecular tools for sensing and imaging.
References
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Publishing. [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC. [Link]
-
Florescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications. ResearchGate. [Link]
-
Fused pyrazole-phenanthridine based dyads: synthesis, photo-physical and theoretical studies, and live cell pH imaging. (2019). PMC. [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Publishing. [Link]
-
Photoinduced Electron Transfer Reactions of 3,3‐Dialkylated 4,5‐Diphenyl‐3H‐Pyrazoles: A New Route to the Formation of the Solvent Adducts. ResearchGate. [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
-
Photophysical Properties of New Pyrazolone Based Azo- Compounds. ResearchGate. [Link]
-
Concurrent ultrafast twisting and proton transfer photoreactions in new pyrano[2,3-c]pyrazole derivatives. (2024). KTU ePubl. [Link]
-
Concurrent ultrafast twisting and proton transfer photoreactions in new pyrano[2,3-c]pyrazole derivatives. (2024). RSC Publishing. [Link]
-
Luminescence and charge transfer. Part 4. 'On–off' fluorescent PET (photoinduced electron transfer) sensors with pyridine receptors: 1,3-diaryl-5-pyridyl-4,5-dihydropyrazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
twisted intramolecular charge transfer. Photonics Dictionary. [Link]
-
Pyridine-pyrazole based Al(iii) 'turn on' sensor for MCF7 cancer cell imaging and detection of picric acid. (2021). PMC. [Link]
-
Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. (2021). Chemical Society Reviews (RSC Publishing). [Link]
-
Fluorescence emission spectra of: (a) 3 in different solvents (MeOH,...). ResearchGate. [Link]
-
Recent progress in chemosensors based on pyrazole derivatives. (2020). RSC Publishing. [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). PMC. [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). PMC. [Link]
-
Twisted intramolecular charge transfer (TICT) and twists beyond TICT: From mechanisms to rational designs of bright and sensitive fluorophores. ResearchGate. [Link]
-
Pyrazole-based probe for Cu²⁺ chemosensing. Three derivatives of (a).... ResearchGate. [Link]
-
Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. (2022). Globe Thesis. [Link]
-
Normalized fluorescence spectra of 7a–d in different solvents. Red.... ResearchGate. [Link]
-
Synthesis of pyrazole derivatives and their evaluation as photosynthetic electron transport inhibitors. (2004). PubMed. [Link]
-
Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. (2025). PubMed. [Link]
-
Photoinduced-electron-transfer chemistry: from studies on PET processes to applications in natural product synthesis. (2007). PubMed. [Link]
-
Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. (2024). PMC. [Link]
-
Intramolecular Charge Transfer Interaction in 1,3-Diphenyl-2-pyrazoline Ring-Fused C60. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Solvatochromism. Wikipedia. [Link]
-
Exploring solvatochromism: A comprehensive analysis of research data. ResearchGate. [Link]
-
Photoinduced electron transfer. Wikipedia. [Link]
-
Solvatochromism – Knowledge and References. Taylor & Francis. [Link]
-
Monitoring protein interactions and dynamics with solvatochromic fluorophores. PMC - NIH. [Link]
-
Intramolecular Charge Transfer in Arylpyrazolines. (2006). Chin. Phys. Lett.. [Link]
-
Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. Semantic Scholar. [Link]
-
Role of intermolecular charge transfer towards fluorometric detection of fluoride ions with anthrapyrazolone derivatives. (2024). Materials Advances (RSC Publishing). [Link]
-
Time-Resolved Fluorescence Measurements. BMG LABTECH. [Link]
-
An experimental and computational study on intramolecular charge transfer: a tetrathiafulvalene-fused dipyridophenazine molecule. SciSpace. [Link]
-
Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. MDPI. [Link]
Sources
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ossila.com [ossila.com]
- 9. photonics.com [photonics.com]
- 10. researchgate.net [researchgate.net]
- 11. Photoinduced electron transfer - Wikipedia [en.wikipedia.org]
- 12. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvatochromism - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Pyridine-pyrazole based Al(iii) ‘turn on’ sensor for MCF7 cancer cell imaging and detection of picric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Luminescence and charge transfer. Part 4. ‘On–off’ fluorescent PET (photoinduced electron transfer) sensors with pyridine receptors: 1,3-diaryl-5-pyridyl-4,5-dihydropyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter [mdpi.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. epubl.ktu.edu [epubl.ktu.edu]
- 24. Concurrent ultrafast twisting and proton transfer photoreactions in new pyrano[2,3- c ]pyrazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03805C [pubs.rsc.org]
- 25. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
stability of vinyl-substituted pyrazoles in organic solvents
An In-Depth Technical Guide to the Stability of Vinyl-Substituted Pyrazoles in Organic Solvents
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Vinyl-substituted pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Their utility is intrinsically linked to their chemical stability. This guide provides a comprehensive overview of the , delving into the primary degradation pathways, the profound influence of the solvent environment, and practical methodologies for stability assessment. By understanding these principles, researchers can optimize the handling, storage, and application of these versatile molecules.
Introduction: The Versatile Vinylpyrazole Scaffold
Vinyl-substituted pyrazoles are characterized by a pyrazole ring functionalized with at least one vinyl group (-CH=CH₂). The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts a unique electronic and structural profile, making it a "privileged scaffold" in drug discovery. The appended vinyl group serves as a versatile synthetic handle for a variety of chemical transformations, including polymerization, cycloaddition, and cross-coupling reactions. This dual functionality has led to their exploration in the development of novel pharmaceuticals, agrochemicals, and advanced polymeric materials.[1][2][3]
However, the very reactivity that makes the vinyl group synthetically attractive also renders it susceptible to degradation under certain conditions. A thorough understanding of the stability of vinyl-substituted pyrazoles, particularly in the organic solvents commonly used for their synthesis, purification, and formulation, is paramount for ensuring the integrity and reproducibility of experimental outcomes.
General Stability Profile of Vinyl-Substituted Pyrazoles
In their pure form, many vinylpyrazoles exhibit good shelf stability. It has been reported that neat liquid vinylpyrazoles show no signs of polymerization even after two years of storage.[4] The vinyl group can also serve as a stable N-protecting group during certain chemical manipulations, such as bromine-lithium exchange reactions, and can be removed under mild conditions when desired.[5][6]
The stability of the pyrazole ring itself is influenced by substituents and the surrounding medium. Computational studies have shown that solvent polarity can affect the tautomeric equilibrium and overall stability of the pyrazole core.[7][8] While the pyrazole ring is generally robust, the vinyl group is the primary site of reactivity and potential instability.
Key Degradation Pathways in Organic Solvents
The degradation of vinyl-substituted pyrazoles in organic solvents is primarily driven by reactions involving the vinyl moiety. The most significant of these pathways are polymerization and oxidation.
Polymerization: A Dominant Degradation Route
Polymerization is a major concern for the stability of vinylpyrazoles, especially those with minimal substitution on the vinyl group.[4]
Mechanisms:
-
Free-Radical Polymerization: This is a common pathway, often initiated by radical initiators such as azobisisobutyronitrile (AIBN). The rate of polymerization is typically proportional to the square root of the initiator concentration.[4]
-
Azo-Initiated Polymerization: Polymerization can be effectively initiated using azo compounds.[4][5]
Influencing Factors:
-
Substitution on the Vinyl Group: The extent of substitution on the vinyl group has a profound impact on the rate and extent of polymerization. For instance, neat 1-vinylpyrazole can polymerize almost explosively, whereas 1-(propen-2-yl)pyrazole polymerizes to a lesser extent. Heavily substituted analogs exhibit even slower polymerization rates.[4][5]
-
Monomer Concentration: At low monomer concentrations (≤3M), the polymerization of 3-methyl-1-vinylpyrazole and 5-methyl-1-vinylpyrazole follows first-order kinetics. However, at higher initial concentrations, the reaction order is lower.[4]
-
Solvent: The choice of solvent can significantly influence polymerization. For example, 1-vinylpyrazole in a dilute benzene solution polymerizes cleanly to form high molecular weight polymers.[4][5]
Caption: Free-radical polymerization of vinylpyrazoles.
Oxidation: Cleavage of the Vinyl Group
The double bond of the vinyl group is susceptible to oxidation, which can lead to the cleavage of this functional group from the pyrazole ring. This is a critical consideration when handling vinylpyrazoles in the presence of oxidizing agents or under aerobic conditions.
A common laboratory example is the treatment of a vinylpyrazole with potassium permanganate (KMnO₄). This reaction can be used intentionally to remove the vinyl group, affording the corresponding NH-pyrazole.[4][5] The reaction conditions, such as temperature, can be adjusted to avoid the oxidation of other sensitive functional groups that may be present on the pyrazole ring.[4] For instance, when oxidation-sensitive groups like SMe are present, the devinylation should be performed at lower temperatures (-20 to -10 °C).[4]
Caption: Oxidative cleavage of the vinyl group.
Other Reactions Affecting Stability
While not strictly degradation in all contexts, other reactions of the vinyl group can lead to the consumption of the starting material and should be considered as stability issues if the parent vinylpyrazole is the desired compound.
-
Cycloaddition Reactions: Vinylpyrazoles can participate in [2+2] and Diels-Alder cycloaddition reactions.[4] The propensity for these reactions is influenced by the solvent. For example, the [2+2] cycloaddition of 1-vinylpyrazoles with tetracyanoethylene occurs in aprotic solvents like benzene, and the reaction can be accelerated in more polar solvents like tetrahydrofuran (THF).[4][5]
-
Hydrohalogenation: The addition of hydrogen halides (HX) across the vinyl double bond can occur. The regioselectivity of this addition can be influenced by temperature and the basicity of the pyrazole ring.[4][5]
The Critical Role of Organic Solvents
The choice of organic solvent can have a significant impact on the stability of vinyl-substituted pyrazoles by influencing reaction rates and, in some cases, the preferred degradation pathway.
| Solvent Class | Example(s) | Effect on Vinylpyrazole Stability | Reference(s) |
| Aprotic, Low Polarity | Benzene | Can promote clean, free-radical polymerization of 1-vinylpyrazole. Used for [2+2] cycloaddition reactions, though heating may be required for substituted vinylpyrazoles. | [4][5] |
| Aprotic, Polar | Tetrahydrofuran (THF), Acetonitrile | Can accelerate cycloaddition reactions compared to less polar solvents. Acetonitrile has been used as a solvent for the synthesis of vinylpyrazoles via dehydrohalogenation. | [4][5][6] |
| Protic | Ethanol, Water | Ethanol is used as a solvent for the synthesis of vinylpyrazoles via dehydrohalogenation with KOH. Water can be used as a solvent for vinylpyrazole synthesis under phase transfer catalysis conditions. | [4][5] |
Key Considerations:
-
Solvent Polarity: As demonstrated with cycloaddition reactions, increasing solvent polarity can enhance the rate of certain reactions that consume the vinyl group.[4][5] Theoretical studies also suggest that solvent polarity influences the stability of the pyrazole tautomers.[7]
-
Proticity: Protic solvents may participate in reactions or alter the reactivity of the pyrazole ring through hydrogen bonding.
-
Presence of Impurities: Trace impurities in solvents, such as peroxides in ethers or dissolved oxygen, can potentially initiate radical polymerization or oxidation. The use of high-purity, degassed solvents is recommended for stability studies and long-term storage of sensitive vinylpyrazoles.
Experimental Protocols for Stability Assessment
A systematic approach is necessary to evaluate the stability of a vinyl-substituted pyrazole in a given organic solvent.
Workflow for a Typical Stability Study
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole via Suzuki Coupling
Abstract
This comprehensive guide details the synthesis of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole, a valuable heterocyclic building block, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Pyrazole derivatives are significant pharmacophores in drug discovery and functional motifs in materials science. The Suzuki-Miyaura coupling provides a robust and versatile method for creating the crucial carbon-carbon bond between the pyrazole core and the vinylphenyl substituent. This document provides a deep dive into the reaction mechanism, a rationale for the selection of reagents and conditions, a detailed step-by-step laboratory protocol, and a troubleshooting guide for common issues. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for synthesizing this and related biaryl compounds.
Introduction and Scientific Context
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds. First reported by Akira Suzuki in 1979, this reaction earned him a share of the 2010 Nobel Prize in Chemistry.[1] Its widespread adoption in both academic and industrial laboratories is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[2][3]
The target molecule, 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole, incorporates two key structural motifs: a pyrazole ring and a styrenyl group. Pyrazoles are a class of heterocyclic compounds frequently found in bioactive molecules, exhibiting a broad range of pharmacological activities. The vinyl group offers a reactive handle for further chemical transformations, such as polymerization or click chemistry, making the target compound a versatile intermediate for advanced material synthesis.
This guide focuses on the coupling of a 1-ethyl-4-halopyrazole with 4-vinylphenylboronic acid, providing a direct and high-yielding route to the desired product.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The synthesis proceeds via a well-established catalytic cycle involving a palladium catalyst. The active catalyst is a Pd(0) species, which orchestrates the coupling through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition : The cycle begins with the insertion of the catalytically active Pd(0) complex into the carbon-halogen bond of the 1-ethyl-4-halopyrazole. This step oxidizes the palladium from Pd(0) to Pd(II) and is often the rate-determining step of the reaction.[1] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4]
-
Transmetalation : This step involves the transfer of the vinylphenyl group from the organoboron reagent to the Pd(II) complex. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[1][5][6]
-
Reductive Elimination : In the final step, the two organic ligands (the pyrazole and the vinylphenyl group) are coupled together, forming the new C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Design: Rationale and Component Selection
A successful Suzuki coupling relies on the judicious selection of each component. The choices below are based on established literature and provide a robust starting point for optimization.
-
Halopyrazole (Electrophile) : We recommend 1-Ethyl-4-bromopyrazole . While the corresponding iodide is more reactive, the bromide is often more cost-effective and sufficiently reactive for this coupling, especially with modern catalyst systems.[4][8] The ethyl group at the N1 position enhances solubility in organic solvents compared to the unsubstituted pyrazole.
-
Organoboron Reagent (Nucleophile) : 4-Vinylphenylboronic acid is the specified partner. It is commercially available and relatively stable. However, vinylboronic acids can be susceptible to a side reaction called protodeboronation (replacement of the boronic acid group with a hydrogen atom).[9] Using anhydrous conditions or specific bases like K₃PO₄ can help mitigate this issue.[8]
-
Palladium Catalyst System :
-
Pre-catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable choice that serves as a direct source of the active Pd(0) catalyst.[10] For more challenging couplings or to achieve lower catalyst loadings, advanced Buchwald-type pre-catalysts such as XPhos Pd G2 are excellent alternatives, showing high activity for coupling heteroaryl halides.[3][11]
-
Ligand : When using a Pd(II) source like Pd(OAc)₂, an external phosphine ligand is required. Bulky, electron-rich ligands like XPhos or SPhos are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with less reactive halides like chlorides.[3][9][12] For Pd(PPh₃)₄, triphenylphosphine itself serves as the ligand.
-
-
Base : The base is critical for activating the boronic acid.[6] An inorganic base is typically used.
-
Potassium Carbonate (K₂CO₃) is a common, effective, and inexpensive choice, typically used in an aqueous solution with an organic solvent.[8]
-
Potassium Phosphate (K₃PO₄) is a slightly stronger base that is often effective in anhydrous conditions and can be beneficial for substrates prone to protodeboronation.[3][6]
-
-
Solvent : The solvent system must dissolve the organic substrates and catalyst while being compatible with the aqueous base.
-
A mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v) is a standard and highly effective solvent system.[13][14] Other options include Toluene/Water or THF/Water.[8][15] It is imperative that the organic solvent is degassed before use by bubbling an inert gas (Argon or Nitrogen) through it to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8][9]
-
Detailed Experimental Protocol
This protocol describes the synthesis of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole on a 1.0 mmol scale using conventional heating.
4.1 Materials and Reagents
| Reagent/Material | M.W. | Amount (mmol) | Mass/Volume | Purity | CAS No. |
| 1-Ethyl-4-bromopyrazole | 175.03 | 1.0 | 175 mg | >97% | 330786-30-6 |
| 4-Vinylphenylboronic acid | 147.97 | 1.2 | 178 mg | >97% | 2156-04-9 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 35 mg | >98% | 14221-01-3 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | >99% | 584-08-7 |
| 1,4-Dioxane (degassed) | - | - | 8 mL | Anhydrous | 123-91-1 |
| Deionized Water (degassed) | - | - | 2 mL | - | 7732-18-5 |
| Ethyl Acetate | - | - | ~50 mL | Reagent | 141-78-6 |
| Brine (Saturated NaCl solution) | - | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~2 g | - | 7757-82-6 |
4.2 Equipment
-
50 mL round-bottom flask or reaction tube
-
Magnetic stir bar and stirrer/hotplate
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Schlenk line or manifold for inert atmosphere techniques
-
Syringes and needles
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
4.3 Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
4.4 Step-by-Step Procedure
-
Glassware Preparation : Ensure a 50 mL round-bottom flask containing a magnetic stir bar and a reflux condenser are thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Charging the Flask : To the flask, add 1-ethyl-4-bromopyrazole (175 mg, 1.0 mmol), 4-vinylphenylboronic acid (178 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition : Briefly remove the condenser and add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol). Note: The yellow color of the catalyst may lighten, which is normal.
-
Inert Atmosphere : Securely attach the condenser and connect the apparatus to an inert gas line. Evacuate the flask under vacuum and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent Addition : Using a syringe, add 8 mL of degassed 1,4-dioxane followed by 2 mL of degassed deionized water.
-
Reaction : Lower the flask into an oil bath preheated to 90 °C. Stir the biphasic mixture vigorously. The reaction is typically complete within 6-12 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 90:10 hexane:ethyl acetate) is typically effective for isolating the product.
-
Characterization : Combine the pure fractions, remove the solvent in vacuo, and dry the final product to a constant weight. The expected product, 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Low reaction temperature. | 1. Use a fresh bottle of catalyst or consider a more robust pre-catalyst.[9]2. Ensure solvents are thoroughly degassed via sparging with Argon for at least 30 minutes.[9]3. Increase the reaction temperature in 10 °C increments (e.g., to 100-110 °C). |
| Protodeboronation | 1. Boronic acid instability.2. Reaction conditions are too harsh (high temp, strong base). | 1. Use a milder base like K₃PO₄ in an anhydrous solvent system (e.g., Toluene or Dioxane).2. Lower the reaction temperature.3. Consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[8][16] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High concentration of boronic acid. | 1. Rigorously exclude oxygen from the reaction.[8]2. Consider slow addition of the boronic acid solution to the reaction mixture.3. Use bulky phosphine ligands which can disfavor the homocoupling pathway.[9] |
| Difficult Purification | 1. Presence of residual tin from catalyst.2. Close-running impurities. | 1. If using a catalyst system other than Pd(PPh₃)₄, ensure byproducts are considered.2. Optimize the column chromatography solvent system using TLC. A less polar solvent system may improve separation. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole. The protocol detailed herein provides a reliable and well-rationalized procedure that can be adapted for the synthesis of a wide range of analogous biaryl and heteroaryl compounds. By understanding the underlying mechanism and the role of each component, researchers can effectively troubleshoot and optimize the reaction to achieve high yields and purity, facilitating advancements in medicinal chemistry and materials science.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 25, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 25, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved February 25, 2026, from [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 120(37), 9722–9723.
-
MDPI. (2017, January 23). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved February 25, 2026, from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 25, 2026, from [Link]
- Cheprakov, A. V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Russian Journal of Organic Chemistry, 40(10), 1409-1447.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578.
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved February 25, 2026, from [Link]
- Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 762-764.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved February 25, 2026, from [Link]
- Tarasova, O. A., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. Heterocycles, 60(4), 879-886.
- Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 762-764.
- Janečková, E., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 19(23), 5183-5190.
- Kumar, P. B. R., et al. (2012). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 456-459.
-
EPA CompTox Chemicals Dashboard. (2025, October 15). 1-Ethyl-4,5-dihydro-3-phenyl-1H-pyrazole Properties. Retrieved February 25, 2026, from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: High-Fidelity RAFT Polymerization of Vinylphenyl Pyrazole Monomers
Executive Summary
This guide details the protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 4-(1H-pyrazol-3-yl)styrene (and related vinylphenyl pyrazole derivatives). Unlike Atom Transfer Radical Polymerization (ATRP), which suffers from catalyst poisoning due to the strong coordination ability of the pyrazole moiety, RAFT provides a metal-free, robust route to well-defined polymers.
This protocol utilizes a trithiocarbonate Chain Transfer Agent (CTA) to ensure narrow dispersity (Đ < 1.2) and high end-group fidelity, facilitating downstream applications in metal-organic framework (MOF) synthesis and supramolecular assembly.
Mechanistic Foundation & Reagent Selection[1][2]
The "Why" Behind the Chemistry
Vinylphenyl pyrazoles are More Activated Monomers (MAMs) due to the conjugation of the vinyl group with the aromatic ring. This dictates specific reagent choices:
-
CTA Choice: Dithiobenzoates (e.g., CPADB) or Trithiocarbonates (e.g., DDMAT) are required. We recommend DDMAT (S-1-Dodecyl-S'-(α,α'-dimethyl-α"-acetic acid)trithiocarbonate) over dithiobenzoates because trithiocarbonates generally exhibit less rate retardation with styrenic monomers and are easier to cleave post-polymerization.
-
Solvent: The pyrazole pendant group introduces significant polarity and hydrogen-bonding potential.[1] While styrene polymerizes in bulk or toluene, poly(vinylphenyl pyrazole) runs the risk of precipitation in non-polar media. Dimethylformamide (DMF) is the preferred solvent to maintain homogeneity.
-
Initiator: AIBN (Azobisisobutyronitrile) is selected for its compatible half-life at the standard RAFT temperature range (60–70 °C).
RAFT Mechanism for Styrenics
The control arises from the degenerative chain transfer equilibrium. The high transfer constant (
Figure 1: Simplified RAFT equilibrium cycle prioritizing the main equilibrium state which dominates the polymerization rate and control.
Experimental Protocol
Materials & Stoichiometry
Target Molecular Weight (
| Component | Role | Reagent Name | Equiv. | Mass/Vol (Example) |
| Monomer | Building Block | 4-(1H-pyrazol-3-yl)styrene | 100 | 2.00 g (11.7 mmol) |
| CTA | Control Agent | DDMAT | 1 | 42.6 mg (0.117 mmol) |
| Initiator | Radical Source | AIBN | 0.2 | 3.8 mg (0.023 mmol) |
| Solvent | Medium | Anhydrous DMF | N/A | 4.0 mL (approx 2.5 M) |
Critical Note: The [CTA]:[Initiator] ratio should be kept between 5:1 and 10:1. High initiator levels lead to increased termination (dead chains).
Step-by-Step Procedure
Phase 1: Preparation
-
Monomer Purification: If the monomer contains inhibitors (e.g., t-butylcatechol), pass it through a small column of basic alumina. Note: Many pyrazole monomers are solids and recrystallized, so they may be inhibitor-free already. Verify purity via ¹H NMR.
-
Stock Solutions:
-
Prepare an AIBN stock solution in DMF (e.g., 10 mg/mL) to ensure accurate pipetting of small masses.
-
-
Vessel Loading:
-
In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Monomer (2.00 g).
-
Add DDMAT (42.6 mg).
-
Add the calculated volume of AIBN stock solution.
-
Add remaining DMF to reach total volume (target ~2.5 – 3.0 M monomer concentration).
-
Phase 2: Degassing (Oxygen Removal)
Oxygen is a radical scavenger and will inhibit polymerization.
-
Seal the Schlenk tube with a rubber septum.
-
Freeze-Pump-Thaw (FPT) Cycles (Recommended):
-
Freeze: Submerge tube in liquid nitrogen until solid.
-
Pump: Apply high vacuum (10–15 min).
-
Thaw: Close vacuum, thaw in warm water bath.
-
Repeat 3–4 times.
-
-
Alternative (Sparging): If FPT is unavailable, bubble high-purity Nitrogen or Argon through the solution for at least 30 minutes.
-
Backfill with Nitrogen/Argon and keep under positive pressure.
Phase 3: Polymerization [2]
-
Place the Schlenk tube in a pre-heated oil bath at 70 °C .
-
Stir at 300–500 RPM.
-
Time Course: Reaction time depends on kinetics, typically 12–24 hours for styrenics.
-
Expert Tip: Take a small aliquot (0.1 mL) at t=0 and t=End for NMR conversion analysis.
-
Phase 4: Workup & Purification
-
Quench: Remove from heat and expose to air. Cool in an ice bath to stop polymerization.
-
Dilution: Dilute the crude mixture with a small amount of THF or DMF (approx. 2 mL).
-
Precipitation:
-
Dropwise addition of the polymer solution into a large excess (10x volume) of cold Methanol or Diethyl Ether .
-
Note: If the pyrazole group makes the polymer soluble in methanol, use Hexane or Ether as the non-solvent.
-
-
Collection: Filter the yellow precipitate (color comes from the trithiocarbonate end-group).
-
Drying: Dry in a vacuum oven at 40 °C overnight.
Workflow Visualization
Figure 2: Operational workflow for the RAFT polymerization of vinylphenyl pyrazole.
Characterization & Quality Control
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: DMSO-d6 or CDCl₃ (depending on solubility).
-
Key Signals:
-
Vinyl Protons (Monomer): 5.2 ppm and 5.8 ppm (Disappear upon conversion).
-
Polymer Backbone: Broad peaks at 1.2–2.2 ppm.
-
Aromatic/Pyrazole: Broad signals 6.5–8.0 ppm.
-
-
Conversion Calculation: Compare the integral of residual vinyl peaks to an internal standard or the aromatic region (if distinct).
Gel Permeation Chromatography (GPC/SEC)
-
Challenge: The pyrazole nitrogen is basic and can interact with silanol groups in standard GPC columns, leading to tailing and incorrect MW estimation.
-
Solution: Use DMF with 10 mM LiBr as the eluent. The salt suppresses ionic interactions.
-
Detection: UV (at 305 nm for trithiocarbonate end-group) and RI.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Polymerization | Oxygen inhibition or old AIBN | Check degassing rigor; Recrystallize AIBN. |
| Broad Dispersity (>1.5) | [CTA] too low or Temp too high | Increase [CTA]/[I] ratio; Lower temp to 60°C. |
| High MW Shoulder | Bimolecular coupling | Stop reaction at lower conversion (<60%). |
| Product is Red/Pink | Dithiobenzoate usage (Normal) | If using DDMAT (Yellow), pink indicates oxidation/impurity. |
References
-
Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562. Link
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[3][4][5][6] Australian Journal of Chemistry, 58(6), 379-410. Link
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43, 496-505. Link
-
Perrier, S. (2017).[5] 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole carbodithiolate-driven iterative RAFT single-additions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Vilsmeier-Haack Formylation Precursors for Vinyl Pyrazole Synthesis: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Vinyl Pyrazoles
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry. Their derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2] The incorporation of a vinyl group onto the pyrazole scaffold further enhances its utility, providing a reactive handle for a variety of chemical transformations and serving as a key structural motif in many biologically active molecules.[3] Vinyl pyrazoles are valuable building blocks in the synthesis of more complex heterocyclic systems and have shown promise as DNA gyrase inhibitors with antibacterial activity.[3] This guide provides a comprehensive overview of the use of Vilsmeier-Haack formylation precursors in a powerful, one-pot tandem reaction to synthesize functionalized vinyl pyrazoles.
Part 1: The Vilsmeier-Haack Reagent - A Versatile Tool for Formylation
The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[4][5] The key to this reaction is the Vilsmeier-Haack reagent, a chloroiminium salt, which is typically prepared in situ due to its reactivity and moisture sensitivity.[6]
Precursors and In Situ Generation
The most common method for generating the Vilsmeier-Haack reagent involves the reaction of an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF), with an acid chloride.[7] Phosphorus oxychloride (POCl₃) is the most frequently used acid chloride for this purpose.[6] Other acid chlorides like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phthaloyl dichloride can also be employed.[7][8]
The reaction between DMF and POCl₃ is exothermic and results in the formation of the electrophilic Vilsmeier reagent, N,N-dimethyl-N-(chloromethylene)ammonium chloride.[5]
Expert Insight: The choice of acid chloride can influence the reactivity of the Vilsmeier reagent and the overall reaction conditions. For most standard formylations of pyrazoles, the combination of DMF and POCl₃ provides a good balance of reactivity and cost-effectiveness. The stoichiometry is also a critical parameter. An excess of the Vilsmeier reagent is often used to drive the reaction to completion, especially for less reactive substrates.[6]
Mechanism of Vilsmeier-Haack Formylation
The Vilsmeier-Haack formylation of a pyrazole proceeds through an electrophilic aromatic substitution mechanism. The C4 position of the pyrazole ring is typically the most electron-rich and, therefore, the most susceptible to electrophilic attack.
The reaction can be summarized in the following steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.
-
Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.
-
Aromatization: The intermediate loses a proton to restore the aromaticity of the pyrazole ring.
-
Hydrolysis: The resulting iminium salt is hydrolyzed during the aqueous work-up to yield the final 4-formylpyrazole.
Below is a diagram illustrating the general mechanism of the Vilsmeier-Haack formylation of a pyrazole.
Caption: General mechanism of Vilsmeier-Haack formylation of pyrazoles.
Part 2: Tandem Vilsmeier-Haack Reaction for Vinyl Pyrazole Synthesis
A particularly elegant application of the Vilsmeier-Haack reaction is its use in a one-pot tandem sequence to generate vinyl pyrazoles. This transformation combines the formylation of the pyrazole ring with a dehydrochlorination reaction, offering an efficient route to highly functionalized products.
The Precursor: 3-(1-Chloroethyl)pyrazoles
The key starting material for this tandem reaction is a pyrazole substituted at the 3-position with a 1-chloroethyl group. These precursors can be synthesized from the corresponding dichlorovinyl ketones and hydrazines.
The One-Pot Transformation: Formylation and Dehydrochlorination
When a 3-(1-chloroethyl)pyrazole is subjected to Vilsmeier-Haack conditions, two main reactions can occur: formylation at the C4 position and elimination of hydrogen chloride from the 1-chloroethyl group to form a vinyl group. By carefully controlling the reaction conditions, it is possible to favor a tandem sequence where both formylation and dehydrochlorination occur in the same pot.
An interesting outcome observed is the formylation of the newly formed vinyl group in some cases, leading to a β-chloro-α,β-unsaturated aldehyde on the pyrazole ring.
Below is a workflow diagram illustrating the tandem Vilsmeier-Haack reaction for the synthesis of a vinyl pyrazole.
Caption: Workflow for vinyl pyrazole synthesis via a tandem Vilsmeier-Haack reaction.
Part 3: Experimental Protocols and Data
This section provides a detailed, step-by-step methodology for the synthesis of a vinyl pyrazole derivative using the tandem Vilsmeier-Haack reaction, based on a published procedure.
In Situ Preparation of the Vilsmeier-Haack Reagent
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Reaction flask, dropping funnel, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of anhydrous DMF (6 equivalents) in a three-necked flask under an inert atmosphere, slowly add POCl₃ (4 equivalents) dropwise at 0 °C (ice bath).
-
After the addition is complete, stir the mixture at 0 °C for 10-15 minutes. The formation of a white, viscous Vilsmeier reagent will be observed.
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Synthesis of 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde
Materials:
-
5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole (1 equivalent)
-
Pre-prepared Vilsmeier-Haack reagent
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
To the pre-prepared Vilsmeier reagent at 0 °C, add 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole (1 equivalent).
-
After the addition, slowly raise the temperature of the reaction mixture to 120 °C and stir until the starting material is completely consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture to a pH of approximately 7 with a saturated solution of Na₂CO₃.
-
Extract the product with chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired vinyl pyrazole.
Data Summary
The following table summarizes the results of the Vilsmeier-Haack reaction on 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole, demonstrating the formation of multiple products from the tandem reaction sequence.
| Product | Structure | Yield |
| 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | Formylated starting material | Minor product |
| 5-chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde | Vinyl pyrazole | 7% |
| 2-(5-chloro-4-formyl-1-methyl-1H-pyrazol-3-yl)-3-chloroprop-2-enal | Formylated vinyl pyrazole | 72% |
Causality Behind Experimental Choices:
-
High Temperature (120 °C): The elevated temperature is crucial for promoting the elimination of HCl (dehydrochlorination) to form the vinyl group. At lower temperatures, only formylation of the pyrazole ring is typically observed.
-
Excess Vilsmeier Reagent: Using a stoichiometric excess of the Vilsmeier reagent ensures the complete consumption of the starting material and facilitates both the initial formylation and the subsequent reaction with the newly formed vinyl group.
Part 4: Conclusion and Future Outlook
The tandem Vilsmeier-Haack formylation-dehydrochlorination reaction represents a powerful and efficient strategy for the synthesis of highly functionalized vinyl pyrazoles from readily accessible precursors. This one-pot methodology is of significant interest to researchers in drug discovery and medicinal chemistry, as it provides rapid access to novel pyrazole derivatives with potential biological activity. Further exploration of the substrate scope and optimization of the reaction conditions could expand the utility of this reaction for the creation of diverse chemical libraries for high-throughput screening.
References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293. [Link]
-
Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its applications. Uncertain Supply Chain Management, 1(4), 187-196. [Link]
-
Urbonaviciute, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1841. [Link]
-
Shaikh, V., et al. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(05), 681-707. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27402. [Link]
-
Patel, H. M., et al. (2023). Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. ACS Omega, 8(3), 3355-3365. [Link]
-
Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27402. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
-
Journal of Organic Chemistry & Research. (2014). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. [Link]
-
Zhang, Y., et al. (2017). One-Pot Synthesis of Polypyrazoles by Click Reactions. Polymers, 9(10), 499. [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Molecular and Genetic Medicine, 9(4). [Link]
-
Chernyshev, V. M., et al. (2015). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 13(37), 9573-9581. [Link]
-
Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
-
El-Gharably, A. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27402. [Link]
-
Li, J., et al. (2023). Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction. RSC Advances, 13(11), 7433-7437. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
Singh, R., & Geetanjali. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 8(1), 540-557. [Link]
-
Ferraz, C. S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Illuminating Cellular Processes: A Guide to the Preparation and Application of Fluorescent Probes Utilizing Vinylphenyl Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Pyrazole-Based Fluorophores
In the intricate world of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying dynamic processes in real-time.[1][2] Among the diverse array of fluorescent scaffolds, pyrazole derivatives have emerged as a particularly promising class due to their synthetic accessibility, remarkable photophysical properties, and biocompatibility.[1][3][4][5][6] The vinylphenyl pyrazole core, in particular, offers a versatile platform for the rational design of probes with tunable fluorescence characteristics. This guide provides a comprehensive overview of the preparation, characterization, and application of these powerful molecular imaging agents.
The core strength of the pyrazole scaffold lies in its inherent electronic properties and synthetic tractability. The pyrazole ring, with its distinct nitrogen atoms, can act as both an electron donor and acceptor, facilitating intramolecular charge transfer (ICT) phenomena that are often the basis for fluorescence.[7] This electronic flexibility, coupled with the extended π-conjugation provided by the vinylphenyl moiety, allows for the fine-tuning of absorption and emission wavelengths across the visible spectrum.[7] Furthermore, the pyrazole core can be readily functionalized at multiple positions, enabling the attachment of various recognition elements for specific analytes or targeting moieties for subcellular localization.[1][6]
I. Synthesis of Vinylphenyl Pyrazole Scaffolds: A Step-by-Step Approach
The construction of vinylphenyl pyrazole-based fluorescent probes typically involves a multi-step synthetic sequence. A common and efficient strategy involves the initial synthesis of a functionalized pyrazole core, followed by the introduction of the vinylphenyl group via a cross-coupling reaction.
Protocol 1: Synthesis of a 4-Bromopyrazole Intermediate
This protocol outlines a general procedure for the synthesis of a 4-bromopyrazole derivative, a key building block for subsequent cross-coupling reactions.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
A suitable 1,3-dicarbonyl compound
-
N-Bromosuccinimide (NBS)
-
Appropriate solvents (e.g., ethanol, acetic acid)
Procedure:
-
Pyrazole Ring Formation: In a round-bottom flask, dissolve the substituted hydrazine and the 1,3-dicarbonyl compound in ethanol.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by recrystallization or column chromatography.
-
Bromination: Dissolve the synthesized pyrazole in acetic acid.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature while stirring.
-
Continue stirring for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the 4-bromopyrazole intermediate.
Causality Behind Experimental Choices:
-
The condensation of a hydrazine with a 1,3-dicarbonyl compound is a classic and efficient method for constructing the pyrazole ring.
-
N-Bromosuccinimide is a mild and selective brominating agent for electron-rich aromatic systems like pyrazoles. Acetic acid provides a suitable polar medium for the reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Vinylphenyl Pyrazole Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[8][9][10] This protocol details the coupling of the 4-bromopyrazole intermediate with a vinylphenylboronic acid derivative.
Materials:
-
4-Bromopyrazole derivative (from Protocol 1)
-
Vinylphenylboronic acid or its ester derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)[9]
Procedure:
-
To a Schlenk flask, add the 4-bromopyrazole derivative, vinylphenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[8]
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinylphenyl pyrazole.
Microwave-Assisted Suzuki Coupling (Alternative): For accelerated reaction times, microwave irradiation can be employed.[8][9][11]
-
In a microwave vial, combine the reactants, catalyst, and base in the solvent system.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-20 minutes).[9][11]
-
Work-up and purify the product as described above.
Expertise & Experience: The choice of palladium catalyst, base, and solvent system can significantly impact the reaction yield and efficiency. For instance, cesium carbonate is often a more effective base than sodium or potassium carbonate in Suzuki couplings.[9] The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, which is particularly beneficial for high-throughput screening of different probe derivatives.[9]
II. Characterization of Fluorescent Probes
A thorough characterization of the synthesized vinylphenyl pyrazole probes is crucial to understand their photophysical properties and to ensure their suitability for biological applications.[12]
Key Photophysical Parameters
| Parameter | Description | Typical Characterization Method |
| Absorption Maximum (λabs) | The wavelength at which the probe absorbs the most light. | UV-Visible Spectroscopy |
| Emission Maximum (λem) | The wavelength at which the probe emits the most fluorescence. | Fluorescence Spectroscopy |
| Molar Extinction Coefficient (ε) | A measure of how strongly the probe absorbs light at a given wavelength. | UV-Visible Spectroscopy (using Beer-Lambert Law) |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. | Comparative method using a standard fluorophore (e.g., quinine sulfate, rhodamine 6G) |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. A larger Stokes shift is generally desirable to minimize self-absorption. | Calculated from λabs and λem |
| Photostability | The ability of the probe to resist photobleaching (fading) upon prolonged exposure to excitation light. | Time-lapse fluorescence microscopy or repeated spectroscopic measurements |
Experimental Protocol 3: Determination of Quantum Yield
This protocol describes a common relative method for determining the fluorescence quantum yield.
Materials:
-
Synthesized vinylphenyl pyrazole probe
-
Standard fluorophore with a known quantum yield in the same solvent (e.g., Coumarin 153)[13][14]
-
UV-Visible spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra and the fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
III. Applications in Cellular Imaging
The true utility of these fluorescent probes lies in their application to visualize and study biological systems.[5][15]
Protocol 4: General Protocol for Live Cell Imaging
This protocol provides a general guideline for staining and imaging live cells with a vinylphenyl pyrazole probe.[15][16]
Materials:
-
Cultured cells on a suitable imaging dish or slide
-
Vinylphenyl pyrazole fluorescent probe stock solution (typically in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Probe Loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range). The optimal concentration should be determined empirically.[15]
-
Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time may vary.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.[15][16]
-
Imaging: Mount the imaging dish on the microscope stage. Select the appropriate excitation and emission filters or laser lines based on the probe's spectral properties.[15] Acquire images, being mindful to minimize light exposure to reduce phototoxicity and photobleaching.[16]
Trustworthiness: It is crucial to perform control experiments to validate the staining pattern and to ensure that the probe itself does not induce cellular toxicity or artifacts. This can include imaging unstained cells to assess autofluorescence and performing cell viability assays in the presence of the probe.
IV. Visualizing the Workflow and Mechanisms
Diagrams are essential for conveying complex synthetic pathways and biological mechanisms.
Caption: Synthetic workflow for vinylphenyl pyrazole fluorescent probes.
Caption: Jablonski diagram illustrating the principle of fluorescence sensing.
V. Conclusion and Future Perspectives
Vinylphenyl pyrazole scaffolds represent a highly versatile and promising platform for the development of novel fluorescent probes. Their straightforward synthesis, tunable photophysical properties, and demonstrated utility in biological imaging make them valuable tools for researchers across various disciplines.[1][3] Future advancements in this field will likely focus on the development of probes with even greater brightness, photostability, and specificity for a wider range of biological targets. The continued exploration of new synthetic methodologies and the integration of these probes with advanced imaging techniques will undoubtedly lead to new discoveries in our understanding of complex biological systems.
References
- Characterization of a new series of fluorescent probes for imaging membrane order.PubMed.
- Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35.ACS Medicinal Chemistry Letters.
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.Benchchem.
- Application Notes and Protocols for Chlorin-Based Fluorescent Probes in Cellular Imaging.Benchchem.
- Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles.PMC.
- Fluorescent Bioprobes.HORIBA.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.Sci-Hub.
- Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35.PMC.
- s Fluorescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applic
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Florescent Pyrazole Derivatives: An Attractive Scaffold for Biological Imaging Applications | Request PDF.
- Characteristics of fluorescent probes. | Download Table.
- Illuminating Biology: Bioimaging Applications of Fluorescent Pyrazole Deriv
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors.Journal of Fluorescence.
- Synthesis of 1-(Methylsulfonylmethyl)
- Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone deriv
- 5 steps to live-cell imaging.ThermoFisher.
- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.Sci-Hub.
- Pyrazole based NLOphores: Synthesis, photophysical, DFT, TDDFT studies.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.RSC Publishing.
- Fluorescent Live Cell Imaging.StainsFile.
- Recent progress in chemosensors based on pyrazole deriv
- Scheme 3. Synthesis of 4-Vinylpyrazoles 4a−4d a.
- Fluorescent Probes and Staining for Cellular Imaging (Notes included).YouTube.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.MDPI.
- Imaging Fluorescent Proteins.Nikon's MicroscopyU.
- Synthesis of pyrazole anchored three-coordinated organoboranes and their application in the detection of picric acid.Dalton Transactions (RSC Publishing).
Sources
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stainsfile.com [stainsfile.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. html.rhhz.net [html.rhhz.net]
- 10. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.jp]
- 11. mdpi.com [mdpi.com]
- 12. horiba.com [horiba.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Imaging Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
Application Notes and Protocols for the Heck Reaction: Coupling of 4-Iodopyrazole with Styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazole Vinylation
The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to act as a versatile scaffold, participating in hydrogen bonding and other key intermolecular interactions, makes it a privileged structure in drug design. The introduction of a vinyl group, specifically a styrenyl moiety, onto the pyrazole ring via the Heck reaction opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. This carbon-carbon bond formation allows for the extension of the pyrazole core, enabling the modulation of physicochemical properties and the exploration of new structure-activity relationships (SAR).[1]
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful and widely used transformation in organic synthesis.[2] This application note provides a detailed guide to the reaction conditions for the successful coupling of 4-iodopyrazole with styrene, a key transformation for accessing 4-styrylpyrazole derivatives. We will delve into the critical parameters influencing the reaction, provide a step-by-step protocol, and discuss the rationale behind the selection of catalysts, ligands, bases, and protecting groups.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.
The cycle commences with the oxidative addition of the aryl iodide (4-iodopyrazole) to a palladium(0) complex. This is followed by the coordination and subsequent migratory insertion of the alkene (styrene) into the aryl-palladium bond. A crucial β-hydride elimination step then forms the desired vinylated product and a hydridopalladium(II) species. Finally, reductive elimination, facilitated by a base, regenerates the active palladium(0) catalyst and produces a salt byproduct.[3]
Critical Parameters for the Heck Coupling of 4-Iodopyrazole
The successful coupling of 4-iodopyrazole with styrene is highly dependent on a careful selection of reaction parameters. The presence of the pyrazole's N-H proton introduces a key consideration: the need for a protecting group.
The Role of N-Protection
For the Heck-Mizoroki reaction of 4-iodopyrazoles, the protection of the pyrazole nitrogen is often crucial for achieving high yields.[4] The acidic N-H proton can potentially react with the base or coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.
Experimental studies have shown that the choice of the N-protecting group significantly impacts the reaction outcome.[4]
-
Trityl (Tr) Group: This bulky protecting group has been demonstrated to be highly effective, leading to excellent yields of the coupled product. Its steric hindrance likely prevents undesirable interactions with the catalytic system.[4]
-
Benzyl (Bn) Group: The benzyl group is also a suitable protecting group, providing good yields.[4]
-
Sulfonyl and Acyl Groups: Protecting groups such as p-toluenesulfonyl (Ts) and 2,4,6-trimethylbenzoyl have been shown to give modest yields.[4]
-
Carbamates (Boc, Cbz): N-alkoxycarbonyl protecting groups like Boc and Cbz have been found to be less favorable for this transformation, resulting in lower yields.[4]
For researchers aiming for a robust and high-yielding protocol, the use of an N-trityl protected 4-iodopyrazole is highly recommended.
Catalyst and Ligand Selection
The choice of the palladium source and the accompanying ligand is paramount for an efficient catalytic cycle.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst. It is reduced in situ to the active Pd(0) species.[5]
-
Ligand: The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and influences its reactivity. For the coupling of N-protected 4-iodopyrazoles, phosphine ligands are typically employed. Tri(o-tolyl)phosphine was identified as a useful ligand for reactions with electron-rich aryl bromides. For the specific case of N-trityl-4-iodopyrazole, triethyl phosphite (P(OEt)₃) has been identified as a particularly suitable ligand, affording high yields of the desired product.[4] In contrast, the use of triphenylphosphine (PPh₃) has been shown to result in significantly lower yields.[4]
Base and Solvent
The base plays a critical role in the reductive elimination step, regenerating the active catalyst. The choice of solvent influences the solubility of the reactants and the stability of the catalytic species.
-
Base: A variety of organic and inorganic bases can be used in the Heck reaction, including triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1] For the coupling of N-protected 4-iodopyrazoles, triethylamine is a commonly used and effective base.[4]
-
Solvent: Polar aprotic solvents are generally preferred for the Heck reaction. N,N-Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent solvent choices for this specific transformation.[4]
Recommended Protocol for the Heck Coupling of N-Trityl-4-iodopyrazole with Styrene
This protocol is based on optimized conditions reported for the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles.[4]
Materials:
-
N-Trityl-4-iodopyrazole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethyl phosphite (P(OEt)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-trityl-4-iodopyrazole (1.0 equiv).
-
Addition of Reagents: Add palladium(II) acetate (0.01-0.05 equiv) and triethyl phosphite (0.04-0.20 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous DMF via syringe, followed by triethylamine (2.0-3.0 equiv).
-
Alkene Addition: Add styrene (1.2-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-styryl-1-tritylpyrazole.
Summary of Reaction Conditions and Yields
The following table summarizes the reported conditions and outcomes for the Heck coupling of N-protected 4-iodopyrazoles with various alkenes, providing a valuable reference for experimental design.
| Entry | N-Protecting Group | Alkene | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | Trityl | Methyl acrylate | 1 | P(OEt)₃ (4) | Et₃N | DMF | 95 | [4] |
| 2 | Benzyl | Methyl acrylate | 1 | P(OEt)₃ (4) | Et₃N | DMF | 85 | [4] |
| 3 | p-Toluenesulfonyl | Methyl acrylate | 1 | P(OEt)₃ (4) | Et₃N | DMF | 60 | [4] |
| 4 | Trityl | Styrene | 5 | P(OEt)₃ (20) | Et₃N | DMF | 55 | [4] |
| 5 | Trityl | 4-Chlorostyrene | 1 | P(OEt)₃ (4) | Et₃N | DMF | 35 | [4] |
| 6 | Trityl | 4-Methylstyrene | 1 | P(OEt)₃ (4) | Et₃N | DMF | 40 | [4] |
Table 1: Selected examples of Heck-Mizoroki reactions of 1-protected 4-iodo-1H-pyrazoles.[4]
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading. Ensure that the solvent is anhydrous and the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the palladium catalyst. The purity of the starting materials is also critical.
-
Formation of Side Products: The formation of dehalogenated pyrazole (hydrodehalogenation) can sometimes be observed. This can be minimized by ensuring efficient stirring and maintaining the optimal reaction temperature.
-
Reaction with Unprotected 4-Iodopyrazole: While challenging, the Heck reaction with unprotected 4-iodopyrazole might be possible under carefully optimized conditions. This would likely require a stronger inorganic base (e.g., K₂CO₃ or Cs₂CO₃) to deprotonate the pyrazole in situ, and the choice of ligand would be critical to prevent catalyst inhibition. Further investigation and optimization would be necessary for this approach.
Conclusion
The Heck-Mizoroki reaction is a highly effective method for the synthesis of 4-styrylpyrazoles, valuable building blocks in drug discovery and development. The success of this transformation hinges on the judicious choice of an N-protecting group for the pyrazole ring, with the trityl group being particularly advantageous. By following the detailed protocol and considering the critical parameters outlined in these application notes, researchers can confidently and efficiently synthesize a wide range of 4-styrylpyrazole derivatives for their research programs.
References
- Usami, Y., Ichikawa, H., & Harusawa, S. (2011). HECK-MIZOROKI REACTION OF 4-IODO-1H-PYRAZOLES. HETEROCYCLES, 83(4), 827.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23-24), 2379–2411.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling.
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes prepared in the presence of dba. Coordination Chemistry Reviews, 190–192, 1133–1156.
- Dieck, H. A., & Heck, R. F. (1974). Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. Journal of the American Chemical Society, 96(4), 1133–1136.
- Jeffery, T. (1986). Palladium-catalysed vinylic substitution reaction of aryl and vinyl halides with alkenes under solid-liquid phase transfer conditions. Tetrahedron Letters, 27(15), 1673–1676.
- Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Drug Discovery Today, 6(8), 406–416.
- Leadbeater, N. E., & Marco, M. (2002). Preparation of a palladacycle catalyst for use in the Heck reaction. Organic Letters, 4(17), 2973–2976.
- Herrmann, W. A., Elison, M., Fischer, J., Köcher, C., & Artus, G. R. J. (1995). Metal Complexes of N-Heterocyclic Carbenes—A New Structural Principle for Catalysts in Homogeneous Catalysis. Angewandte Chemie International Edition in English, 34(21), 2371–2374.
- Böhm, V. P. W., & Herrmann, W. A. (2000). N-Heterocyclic carbenes in transition metal catalysis: a new class of phosphine analogues.
-
Chemistry LibreTexts. (2021). Heck Reaction. Retrieved from [Link]
Sources
Troubleshooting & Optimization
optimizing Suzuki-Miyaura coupling yields for sterically hindered pyrazoles
Status: Online | Tier: Advanced Chemical Support Ticket Subject: Optimizing Suzuki-Miyaura coupling yields for sterically hindered pyrazoles.
Welcome to the Technical Support Center
You are encountering low yields or stalled conversion in Suzuki-Miyaura couplings involving sterically hindered pyrazoles. This is a common bottleneck in drug discovery, particularly when targeting kinases where pyrazole scaffolds are ubiquitous.
The following guide deconstructs the failure modes of these reactions—specifically steric impedance and protodeboronation —and provides self-validating protocols to resolve them.
Module 1: Overcoming Steric Impedance
Ticket: "My catalyst is active, but the reaction stalls after 20% conversion. Adding more catalyst doesn't help."
Root Cause Analysis
For sterically hindered substrates (e.g., ortho-substituted pyrazoles or coupling at the C3/C5 position with adjacent bulk), the rate-limiting step often shifts from oxidative addition to transmetallation or reductive elimination .
Standard ligands (like PPh3 or dppf) form coordinatively saturated complexes that are too crowded to accommodate two bulky partners. You need a ligand that is bulky enough to enforce a monoligated Pd(0) species (
The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)
To force the reaction forward, you must switch to electron-rich, sterically demanding phosphines.
-
Mechanism: These ligands promote the formation of highly active
species.[1] Their bulk accelerates reductive elimination (relieving steric strain in the product) while their electron-rich nature facilitates oxidative addition .
Recommended Ligand Matrix
| Substrate Challenge | Recommended Ligand | Pre-catalyst Form | Why? |
| General Hindrance | XPhos | XPhos Pd G3/G4 | Excellent balance of stability and activity; industry standard for heteroaryls. |
| Extreme Sterics (tetra-ortho) | SPhos | SPhos Pd G3/G4 | High flexibility allows coupling of very bulky partners; water-tolerant. |
| Nitrogen-Rich/Basic | RuPhos | RuPhos Pd G3/G4 | Prevents catalyst poisoning by inhibiting non-productive coordination of the pyrazole nitrogen. |
| Unstable Boronates | Ad2nBuP (CataCXium A) | Pd(OAc)2 + Ligand | High turnover numbers for sensitive substrates; often works where Buchwald ligands fail. |
Visualizing the Steric Advantage
Figure 1: The catalytic cycle emphasizing where steric bulk facilitates reductive elimination.
Module 2: The Protodeboronation Trap
Ticket: "I see full consumption of the pyrazole boronic acid, but the major product is the de-borylated starting material (H-pyrazole)."
Root Cause Analysis
Pyrazole boronic acids (especially 2-heteroaryl types) are notoriously unstable. Under the basic conditions required for Suzuki coupling, they undergo protodeboronation . The base attacks the boron atom, forming a boronate "ate" complex. If transmetallation is slow (due to sterics), the complex hydrolyzes, cleaving the C-B bond and replacing it with a proton.
The Solution: Controlled Release (MIDA Boronates)
To stop this, you must keep the concentration of the free boronic acid low, or use a "slow-release" system.[2]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and stable to hydrolysis. They do not transmetallate directly.
-
The Trick: Under aqueous basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This prevents the accumulation of the unstable species.
Troubleshooting Protodeboronation
| Variable | Adjustment for Stability |
| Boron Source | Switch from Boronic Acid/Pin Ester |
| Base | Avoid Carbonates (Na2CO3). Use K3PO4 (anhydrous if possible) or KHF2 (for slow release). |
| Solvent | If using Pin esters, switch to anhydrous dioxane or n-Butanol . Avoid MeOH/EtOH. |
| Temperature | Lower temperature to 60°C; higher temps accelerate deboronation faster than coupling. |
Mechanism of Failure vs. Success
Figure 2: MIDA boronates act as a reservoir, preventing the 'Ate' complex accumulation that leads to decomposition.
Module 3: Validated Experimental Protocols
Protocol A: The "Buchwald G3" Standard (For Hindered Chlorides)
Use this when the halide is the hindered partner.
-
Charge Reaction Vessel: Add Aryl Chloride (1.0 equiv), Pyrazole Boronic Acid (1.5 equiv), and XPhos Pd G3 (2-5 mol%).
-
Solvent System: Add THF or 1,4-Dioxane (0.2 M concentration).
-
Base Activation: Add 0.5 M aqueous K3PO4 (3.0 equiv). Note: Phosphate is gentler than carbonate for sensitive heterocycles.
-
Degas: Sparge with Argon for 5 minutes. Do not skip this; oxygen kills the active catalyst.
-
Reaction: Stir vigorously at 60-80°C. Monitor by LCMS at 1 hour.
-
Why G3? The G3 precatalyst contains the ligand and Pd in a 1:1 ratio and activates immediately upon base exposure, preventing Pd aggregation.
-
Protocol B: The MIDA Slow-Release (For Unstable Pyrazoles)
Use this when the pyrazole boron species decomposes.
-
Charge Reaction Vessel: Add Aryl Halide (1.0 equiv), Pyrazole MIDA Boronate (1.5 equiv), and XPhos Pd G3 (or SPhos Pd G3) (3 mol%).
-
Solvent: 1,4-Dioxane : Water (10:1 ratio).
-
Base: K3PO4 (5.0 equiv).
-
Temperature: Heat to 60°C.
FAQ: Quick Troubleshooting
Q: Can I use Pd(PPh3)4 (Tetrakis)? A: No. Tetrakis is coordinatively saturated and electronically neutral. It will fail with sterically hindered substrates. You need the "flexible bulk" of Buchwald ligands or PEPPSI catalysts.
Q: My reaction turns black immediately. A: This indicates "Palladium Black" formation—your catalyst is decomposing before it enters the cycle.
-
Fix: Switch to a G3/G4 precatalyst (which is stable until activation) or add additional free ligand (e.g., 1 mol% Pd(OAc)2 + 2 mol% XPhos).
Q: I have a free NH on my pyrazole. Should I protect it? A: Generally, yes . A free NH can deprotonate and coordinate to the Pd, poisoning it. Protect with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) if yields are low. If you must run it unprotected, use RuPhos , which is specifically designed to tolerate basic nitrogens.
References
-
Buchwald Ligands (SPhos/XPhos): Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society.[9]
-
MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007).[9] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society.[9]
-
Protodeboronation Mechanism: Cox, P. A., et al. (2010). Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids: pH-rate profiles, autocatalysis, and mechanism. Journal of the American Chemical Society.[9]
-
PEPPSI Catalysts: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its application in the Suzuki-Miyaura coupling of sterically hindered aryl chlorides.[10][11][12] Chemistry – A European Journal.
-
RuPhos for Amines/Heterocycles: Milne, J. E., & Buchwald, S. L. (2004). An extremely active catalyst for the Buchwald-Hartwig amination of aryl halides.[6] Journal of the American Chemical Society.[9]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. MIDA Boronates [sigmaaldrich.com]
- 10. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Fluorescence Intensity in Pyrazole-Based Sensors
Welcome to the technical support center for pyrazole-based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low fluorescence intensity during their experiments. The content is structured in a question-and-answer format to directly address specific problems you may encounter.
I. Initial Checks and Sensor Integrity
This first section deals with the most fundamental and often overlooked sources of error. Before diving into complex experimental parameters, it's crucial to ensure the sensor itself is viable and correctly handled.
Q1: My pyrazole sensor shows no or very weak fluorescence. Where do I even begin?
A1: Start with the basics: compound integrity and concentration.
-
Purity and Integrity: Confirm the purity of your pyrazole-based sensor. Impurities from synthesis can act as quenchers. If possible, verify the compound's structure and purity using methods like NMR, Mass Spectrometry, and HPLC.[1] Chemical degradation due to improper storage (e.g., exposure to light, moisture, or extreme temperatures) can also lead to a loss of fluorescence.[1]
-
Concentration Verification: An error in calculating the stock solution concentration is a common pitfall.[1] Double-check your calculations and weighing. It's advisable to perform a UV-Vis absorbance measurement to confirm the concentration, using the molar extinction coefficient (ε) of the sensor.
-
Solubility: Ensure your sensor is fully dissolved in the chosen solvent or buffer. Undissolved particles can cause light scattering and lead to inaccurate and low fluorescence readings.
Q2: I've confirmed my sensor's concentration and purity, but the signal is still low. What's the next step?
A2: Re-evaluate your storage and handling procedures. Many organic fluorophores are sensitive to environmental conditions.
-
Photobleaching of Stock Solution: Has the stock solution been exposed to ambient light for extended periods? Pyrazole derivatives, like many fluorophores, can be susceptible to photobleaching, where prolonged light exposure leads to irreversible photodegradation.[2][3] Always store stock solutions in the dark, for example, by wrapping the vial in aluminum foil.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation or precipitation of the sensor. Aliquot your stock solution into smaller, single-use volumes to minimize this.
II. Experimental Conditions: The Chemical Environment
The photophysical properties of pyrazole-based sensors are often highly sensitive to their immediate chemical environment.[4][5] A suboptimal environment is a frequent cause of low fluorescence.
Q3: Could the solvent I'm using be the problem?
A3: Absolutely. The choice of solvent can dramatically affect a sensor's fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.[6]
-
Solvatochromism: Pyrazole derivatives often exhibit solvatochromism, meaning their absorption and emission spectra, as well as their quantum yield, can change with solvent polarity.[4][5] For instance, some pyrazoline derivatives show decreased fluorescence intensity in polar solvents.[5] The opposite can also be true for other structures.[7][8] It is crucial to consult the literature for your specific pyrazole scaffold or a closely related one to determine the optimal solvent system.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol) can form hydrogen bonds with the pyrazole sensor. This interaction can sometimes provide a non-radiative decay pathway for the excited state, thus quenching fluorescence.[9] In contrast, aprotic solvents (e.g., DMSO, acetonitrile) may lead to higher quantum yields.[7]
Data Snapshot: Solvent Effects on Pyrazoline Quantum Yields
| Pyrazoline Derivative | Solvent | Quantum Yield (Φf) |
| P1 | DMSO | 0.45 |
| P1 | Water | Lower than DMSO |
| P5 | DMSO | 0.44 |
| P7 | DMSO | 0.65 |
Data adapted from a study on pyrazoline derivatives, illustrating the significant impact of the solvent on fluorescence quantum yield.[7]
Q4: My assay is in an aqueous buffer, and the fluorescence is weak. How can I address this?
A4: The pH of the buffer is a critical parameter.
-
pH Dependence: The nitrogen atoms in the pyrazole ring can be protonated or deprotonated depending on the pH. This change in the protonation state alters the electronic structure of the molecule, which can significantly impact its fluorescence properties.[4] For example, protonation of a nearby pyridine ring on a pyrazole-based sensor can lead to a redshift and a decrease in emission intensity at one wavelength, while a new peak emerges at another.[4]
-
Troubleshooting with a pH Titration: To determine the optimal pH for your sensor, perform a pH titration. Prepare a series of buffers with a range of pH values, add your sensor at a constant concentration, and measure the fluorescence intensity at each pH. This will reveal the pH range in which your sensor is most fluorescent.
Protocol: Performing a pH Titration for a Pyrazole-Based Sensor
-
Prepare a Series of Buffers: Create a set of buffers covering a wide pH range (e.g., from pH 4 to pH 10). Ensure the buffer components themselves are not fluorescent.
-
Prepare Sensor Solution: Prepare a dilute stock solution of your pyrazole sensor in an appropriate solvent (e.g., DMSO).
-
Add Sensor to Buffers: Add a small, constant volume of the sensor stock solution to each buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect.
-
Equilibrate: Allow the solutions to equilibrate for a few minutes.
-
Measure Fluorescence: Using a fluorometer, measure the fluorescence emission spectrum for each sample, keeping the excitation wavelength and instrument settings constant.
-
Plot Data: Plot the peak fluorescence intensity against the pH to identify the optimal pH range for your sensor.
Q5: I've optimized the solvent and pH, but the signal is still not what I expected. Could concentration be the issue in another way?
A5: Yes. At high concentrations, many fluorophores, including pyrazole derivatives, can suffer from Aggregation-Caused Quenching (ACQ) .[10][11]
-
Mechanism of ACQ: When sensor molecules are too close to each other, they can form non-fluorescent aggregates (dimers or excimers) through π-π stacking.[11] This provides a pathway for the excited state to relax back to the ground state without emitting a photon, thus quenching the fluorescence.
-
How to Diagnose ACQ: A key indicator of ACQ is a non-linear relationship between concentration and fluorescence intensity. As you increase the concentration, the fluorescence signal will plateau or even decrease after a certain point.
-
Solution: The most direct way to mitigate ACQ is to work at lower concentrations.[11] Perform a dilution series of your sensor to find the concentration range where fluorescence is linearly dependent on concentration.
Caption: Workflow illustrating the mechanism of Aggregation-Caused Quenching (ACQ).
III. Instrumentation and Data Acquisition
Even with a perfectly prepared sample, incorrect instrument settings can lead to poor data quality.
Q6: How do I know if my spectrometer or microscope settings are correct?
A6: Incorrect instrument settings can either fail to detect a real signal or artificially reduce its intensity.[12]
-
Excitation/Emission Wavelengths: Double-check that the excitation and emission wavelengths set on the instrument match the spectral properties of your sensor in the specific solvent you are using.[13] Remember that these can shift due to solvatochromism.
-
Gain and Exposure Time: If the gain setting on your detector is too low, a weak signal may not be detectable above the noise.[12][13] Conversely, if the gain is too high for a bright sample, the detector can become saturated, leading to non-quantitative and misleading results.[12][14][15] Start with a moderate gain setting and adjust it based on your signal intensity.
-
Slit Widths (Spectrometers): Wider excitation and emission slits allow more light to reach the detector, increasing the signal intensity. However, this comes at the cost of spectral resolution. If your signal is very low, try increasing the slit widths, but be aware of the trade-off.
-
Microscope Objective: When using a fluorescence microscope, the numerical aperture (NA) of the objective is critical. Light collection efficiency is proportional to the fourth power of the NA.[16] Using a high-NA objective can dramatically increase the brightness of your image.
Q7: My fluorescence readings are inconsistent, and the intensity seems to drop as I increase the concentration. What could be causing this artifact?
A7: This is a classic sign of the Inner Filter Effect (IFE) .[17][18] IFE is a significant artifact that occurs in optically dense (i.e., highly absorbing) solutions.
-
Primary IFE: The excitation light is absorbed by the molecules at the front of the cuvette, so less light reaches the center where the emission is being measured.[17]
-
Secondary IFE: The emitted fluorescence is re-absorbed by other sensor molecules before it can reach the detector.[17] This is especially problematic for sensors with a small Stokes shift (small separation between absorption and emission peaks).
How to Mitigate the Inner Filter Effect: The most common and effective solution is to work with more dilute samples. A general rule of thumb is to keep the absorbance of the sample at the excitation wavelength below 0.1 in a standard 1 cm cuvette.[17][18] For more accurate measurements, correction methods can be applied if both absorbance and fluorescence spectra are measured.[19][20][21]
Caption: Diagram illustrating the two types of the Inner Filter Effect (IFE).
IV. Sensor-Analyte Interaction
For sensing applications, the interaction between the pyrazole probe and its target analyte is the source of the signal. Issues here can lead to a lack of response or an unexpected quenching.
Q8: My sensor is supposed to "turn on" in the presence of an analyte, but the fluorescence is quenched instead. Why?
A8: While many sensors are designed for a "turn-on" response (fluorescence enhancement), some interactions can lead to a "turn-off" or quenched signal.
-
Chelation-Enhanced Quenching (CHEQ): The binding of certain metal ions, particularly paramagnetic ones like Cu²⁺, Fe³⁺, or Co²⁺, can quench fluorescence.[22] The metal ion provides an efficient pathway for non-radiative decay of the excited state. Some pyrazole-based sensors are explicitly designed as "turn-off" sensors for such ions.[4]
-
Photoinduced Electron Transfer (PET): In some sensor designs, the binding of an analyte can induce a PET process that quenches fluorescence. Conversely, many "turn-on" sensors work by having the analyte inhibit a pre-existing PET quenching pathway.[22] If your sensor design is flawed or the interaction with the analyte is not as expected, quenching may occur.
-
Analyte-Induced Degradation: It is possible, though less common, that the analyte itself is chemically reacting with and degrading the fluorophore, leading to a loss of signal.
Q9: There is no change in fluorescence when I add my analyte. What should I check?
A9: A lack of response points to an issue with the binding event or the signal transduction mechanism.
-
Incorrect Analyte Concentration: Ensure you are using the correct concentration range for your analyte. The sensor will have a specific detection limit and dynamic range.
-
Competition: Are there other species in your buffer that could be competing with your analyte for the sensor's binding site? For example, some metal ion sensors show reduced fluorescence in the presence of competing ions like Na⁺ and K⁺.[23]
-
Sensor Saturation: If you have added too much sensor relative to the analyte, the signal may already be saturated, and you won't observe a change upon analyte addition.[13]
-
Binding Confirmation: If possible, use an orthogonal technique (e.g., NMR titration, Isothermal Titration Calorimetry) to confirm that your analyte is indeed binding to the pyrazole sensor as expected.[22]
V. Advanced Troubleshooting: Photophysics
If you have systematically worked through the issues above and are still facing problems, the cause might be related to the intrinsic photophysical behavior of your sensor.
Q10: My fluorescence signal decreases over the course of the measurement. What is happening?
A10: This is likely photobleaching , the irreversible photochemical destruction of the fluorophore.[2][3]
-
Cause: All fluorophores have a limited number of excitation-emission cycles before they are destroyed. High-intensity excitation light (e.g., from a laser in a confocal microscope) accelerates this process.[14]
-
Solutions:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still gives you an adequate signal.[13][24]
-
Decrease Exposure Time: Minimize the time the sample is exposed to the excitation light.[13][16]
-
Use Antifade Reagents: For fixed-cell imaging, consider using a mounting medium that contains antifade reagents. These reagents scavenge for free radicals that contribute to photobleaching.
-
Choose More Photostable Probes: Some pyrazole scaffolds are inherently more photostable than others.[4][5]
-
Caption: Simplified Jablonski diagram showing competing pathways after excitation.
References
-
HORIBA. Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Available from: [Link]
-
Fonseca, J. M., et al. (2012). Experimental correction for the inner-filter effect in fluorescence spectra. Photochemical & Photobiological Sciences, 11(10), 1599-1604. Available from: [Link]
-
Guerra, J., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-23. Available from: [Link]
-
Godec, B., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7010–7017. Available from: [Link]
-
Stout, A. L. (2007). Fluorescence microscopy - avoiding the pitfalls. Journal of Cell Science, 120(10), 1643-1645. Available from: [Link]
-
Olympus. Fluorescence Microscopy Errors. Available from: [Link]
-
KEYENCE. (2026). Fluorescence Imaging: Causes of Failures and Tips for Success. Available from: [Link]
-
Labbot. Automatic Correction of Inner Filter Effect – App Note. Available from: [Link]
-
Godec, B., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. ACS Publications. Available from: [Link]
-
Wang, J., et al. (2014). Rapid, Photoactivatable Turn-On Fluorescent Probes Based On an Intramolecular Photoclick Reaction. Angewandte Chemie International Edition, 53(41), 10941-10945. Available from: [Link]
-
Cimini, B. A., et al. (2019). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. Molecular Biology of the Cell, 30(26), 3097-3103. Available from: [Link]
-
The Scientist. Troubleshooting Fluorescence Microscopy Experiments. Available from: [Link]
-
University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]
-
Di Maria, F., et al. (2020). The Quest for the Right Trade‐Off for an Efficient Photoclick Monitoring Reaction. Chemistry – A European Journal, 26(46), 10476-10484. Available from: [Link]
-
Agilent Technologies. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link]
-
Valerini, D., et al. (2009). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Chemical Education, 86(11), 1307. Available from: [Link]
-
Oregon State University. Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Available from: [Link]
-
Guerra, J., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available from: [Link]
-
Liu, Y., et al. (2015). Novel pyrazoline-based selective fluorescent probe for the detection of hydrazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 247-251. Available from: [Link]
-
Montana Molecular. Troubleshooting guide. Available from: [Link]
-
Ortiz-Cervantes, C., et al. (2018). Solvent effects on the photooxidation of indolepyrazines. Photochemical & Photobiological Sciences, 17(5), 561-572. Available from: [Link]
-
Alam, M. Z., et al. (2025). A mini review: highly sensitive and selective pyrazole/pyrazoline fluorescent probes for detection of Hg 2+ ions in aqueous medium. ResearchGate. Available from: [Link]
-
dos Santos, G. G., et al. (2021). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 11(1), 1-20. Available from: [Link]
-
Tan, J. Z. Y. (2025). Suppression of aggregation-caused quenching in multiple resonance thermally activated delayed fluorescence emitters through tert-butyl and carbazole incorporation. Nanyang Technological University. Available from: [Link]
-
ResearchGate. Pyrazole-based probe for Cu²⁺ chemosensing. Available from: [Link]
-
O'Boyle, N., et al. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd. Semantic Scholar. Available from: [Link]
-
Zhang, H., et al. (2022). Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. Molecules, 27(1), 193. Available from: [Link]
-
Wang, Y., et al. (2020). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C, 8(3), 963-972. Available from: [Link]
-
O'Boyle, N., et al. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn 2+ /Cd 2+ at λ ... RSC Publishing. Available from: [Link]
-
Basicmedical Key. (2025). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Available from: [Link]
-
O'Boyle, N., et al. (2024). Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe3+/Fe2+ in aqueous environments. Dalton Transactions, 53(45), 20037-20046. Available from: [Link]
-
Whited, C. A., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Physical Chemistry Chemical Physics, 21(48), 26347-26356. Available from: [Link]
-
Li, Y., et al. (2012). Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives. Advanced Materials Research, 531, 233-236. Available from: [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Available from: [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence Imaging: Causes of Failures and Tips for Success | KEYENCE America [keyence.com]
- 3. Troubleshooting Fluorescence Microscopy Experiments | The Scientist [the-scientist.com]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Fluorescence Photomicrography Errors: Bleaching, Noise & Color Shift | Evident [evidentscientific.com]
- 17. static.horiba.com [static.horiba.com]
- 18. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 19. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel polycyclic “turn-on” and “turn-off” pyrazoline and pyrazole fluorescent sensors for selective real-world monitoring of Fe3+/Fe2+ in aqueous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. A beginner’s guide to rigor and reproducibility in fluorescence imaging experiments - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in Vilsmeier-Haack formylation of pyrazoles
Welcome to the technical support guide for the Vilsmeier-Haack formylation of pyrazoles. This powerful reaction is a cornerstone for introducing a formyl group onto the pyrazole ring, a critical step in the synthesis of many pharmaceutical and agrochemical compounds.[1] However, its execution can be fraught with challenges, from low yields to the formation of stubborn side products.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic reasons behind these issues and provide field-proven protocols to help you achieve clean, high-yielding reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and challenging side reactions observed during the Vilsmeier-Haack formylation of pyrazoles. Each issue is broken down by its likely causes and corresponding solutions.
Problem 1: Low or No Yield of the Desired Formylated Product
You've run the reaction, and your TLC analysis shows a significant amount of unreacted starting material or a complex mixture of unidentifiable products.
Potential Causes & Recommended Solutions
-
Inactive Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) is highly moisture-sensitive.[2]
-
Solution: Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). The reagent should be prepared in situ at low temperatures (0-5 °C) and used immediately.[2]
-
-
Insufficiently Reactive Pyrazole Substrate: The electronic nature of your pyrazole dictates its reactivity. Electron-withdrawing groups (EWGs) on the ring can significantly deactivate it towards electrophilic substitution.[3]
-
Solution: For less reactive pyrazoles, a more forceful approach is necessary. Increase the stoichiometry of the Vilsmeier reagent (from a typical 1.5-2.0 equivalents to 3.0 or more) and elevate the reaction temperature.[2][3] Be prepared for longer reaction times and monitor progress carefully by TLC. For some highly deactivated systems, the reaction may not proceed even under harsh conditions.[3]
-
-
Reaction Overheating & Decomposition: The formation of the Vilsmeier reagent and its subsequent reaction with the pyrazole are exothermic. Uncontrolled temperature increases can lead to the formation of black, tarry residues and product decomposition.[2]
-
Solution: Maintain strict temperature control throughout the experiment. Prepare the reagent in an ice bath and add the pyrazole substrate dropwise, ensuring the internal temperature does not rise uncontrollably.[2]
-
-
Product Decomposition During Workup: The iminium salt intermediate must be hydrolyzed to the final aldehyde. This step is often where product loss occurs.
-
Solution: Perform the aqueous workup at low temperatures by carefully pouring the reaction mixture onto crushed ice. Neutralize the acidic solution slowly and gently with a mild base like a saturated sodium bicarbonate or sodium acetate solution to a pH of 7-8.[2]
-
Problem 2: Formation of a Dichloromethyl-Pyrazole Side Product
Instead of the desired aldehyde (-CHO), you isolate a significant amount of a dichloromethyl (-CHCl₂) derivative.
Causality: This side product arises from the incomplete hydrolysis of the iminium salt intermediate formed after the Vilsmeier reagent attacks the pyrazole ring. If the workup is not sufficiently aqueous or is too rapid, the iminium salt can be reduced or react with chloride ions, leading to the dichloromethyl species.
Recommended Solutions
-
Thorough Hydrolysis: The key is to ensure the complete conversion of the iminium salt to the aldehyde.
-
Solution: After quenching the reaction on ice, allow the aqueous mixture to stir vigorously for an extended period (e.g., 1-2 hours) before neutralization and extraction. This ensures sufficient time for hydrolysis. Heating the aqueous acidic mixture gently (e.g., to 40-50 °C) can sometimes facilitate the hydrolysis of stubborn iminium salts, but this should be monitored carefully to avoid product degradation.
-
Problem 3: Chlorination of the Pyrazole Ring or Substituents
You observe the formation of a product where a chlorine atom has been added to the pyrazole ring or a sensitive functional group.
Causality: The Vilsmeier reagent (or excess POCl₃) is a potent chlorinating agent under certain conditions.[4] This is especially prevalent with pyrazoles that have activating groups or other reactive sites. For example, a hydroxyl group on a substituent can be converted to a chloride.[3]
Recommended Solutions
-
Stoichiometric Control: Avoid using a large excess of the Vilsmeier reagent if chlorination is a concern.
-
Solution: Use the minimum effective amount of POCl₃ and DMF required for the formylation. A typical starting point is 1.5 equivalents of the pre-formed reagent.
-
-
Temperature Management: Higher reaction temperatures promote chlorination.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many activated pyrazoles, the reaction can proceed efficiently at room temperature or slightly above, minimizing chlorination.
-
-
Alternative Reagents: If POCl₃ consistently leads to chlorination, other activating agents can be used to generate the Vilsmeier reagent.
-
Solution: Oxalyl chloride or thionyl chloride can be used in place of POCl₃. However, these reagents have their own reactivity profiles and may require re-optimization of the reaction conditions.[5]
-
Experimental Protocols & Data
General Protocol for Optimized Vilsmeier-Haack Formylation
This protocol is a robust starting point for an electron-rich pyrazole.
-
Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 eq.) dropwise via syringe, keeping the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-6 hours).[2]
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. Stir for 1 hour.
-
Neutralization & Extraction: Slowly add a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Various Pyrazole Substrates
| Pyrazole Substituent Type | Vilsmeier Reagent (eq.) | Solvent | Temperature (°C) | Expected Outcome | Reference |
| Electron-Donating (e.g., Alkyl, Alkoxy) | 1.5 - 2.0 | DMF / DCE | 50 - 80 | High yield, clean reaction | [2] |
| Unsubstituted | 2.0 - 2.5 | DMF | 70 - 90 | Good yield | [1] |
| Halogenated (e.g., 5-chloro) | 2.0 - 4.0 | DMF | 100 - 120 | Moderate to good yield | [3] |
| Electron-Withdrawing (e.g., Nitro, Aryl) | 3.0+ | POCl₃ / DMF | >100 | Low yield or no reaction | [3] |
Visualizing Mechanisms and Workflows
Understanding the reaction pathways is crucial for effective troubleshooting.
Core Vilsmeier-Haack Mechanism
This diagram illustrates the primary pathway for the formylation of a pyrazole at the C4 position.
Caption: The Vilsmeier-Haack reaction pathway on a pyrazole substrate.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting Vilsmeier-Haack reactions.
Frequently Asked Questions (FAQs)
Q1: At which position does the Vilsmeier-Haack reaction typically occur on an N-substituted pyrazole? A1: Formylation overwhelmingly occurs at the C4 position. The pyrazole ring is electron-rich, and the C4 position is the most nucleophilic and sterically accessible site for electrophilic attack, especially when the N1, C3, and C5 positions are substituted.[2]
Q2: Can I run this reaction with an N-H pyrazole? A2: Yes, but it's more complicated. The N-H proton is acidic and can react with the Vilsmeier reagent. This can lead to N-formylation or the formation of complex mixtures. Protection of the N-H group (e.g., as an N-phenyl or N-alkyl derivative) is highly recommended for achieving clean C4-formylation.
Q3: What are the primary safety concerns for this reaction? A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive and corrosive. The reaction and quench must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The workup should be done carefully to control the exothermic quench.[2]
Q4: My pyrazole has other functional groups. Will they survive the reaction conditions? A4: It depends on the group. Esters and amides are generally stable. However, acid-labile groups may not be compatible. As mentioned, hydroxyl groups are prone to chlorination.[3] It is always best to perform a small-scale test reaction to check the stability of sensitive functional groups.
References
- Benchchem. Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
- Benchchem. The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
-
Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available from: [Link]
-
Grokipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. (2023). Available from: [Link]
-
Organic Reactions. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). Available from: [Link]
-
Delancey, D. et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its utility in the synthesis of novel pyrazoles and other fused heterocycles. (2013). Available from: [Link]
-
ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). Available from: [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicreactions.org [organicreactions.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Vinyl Protons in 4-(4-vinylphenyl)pyrazole
Introduction
4-(4-vinylphenyl)pyrazole is a bifunctional molecule of significant interest in materials science and medicinal chemistry. Its structure incorporates a pyrazole ring, a known pharmacophore, and a vinyl group, which serves as a crucial reactive handle for polymerization and functionalization. Accurate and unambiguous characterization of the vinyl group is paramount for quality control, reaction monitoring, and understanding the steric and electronic properties that influence its reactivity.
This technical guide provides an in-depth analysis of the vinyl protons of 4-(4-vinylphenyl)pyrazole using high-resolution ¹H NMR spectroscopy as the primary analytical tool. We will delve into the causality behind experimental choices, from sample preparation to spectral interpretation. Furthermore, this guide will objectively compare the data obtained from standard ¹H NMR with that from advanced 2D NMR techniques (COSY, HSQC, and HMBC), presenting a comprehensive, self-validating workflow for the unequivocal structural elucidation of the vinyl moiety.
Part 1: Primary Characterization via ¹H NMR Spectroscopy
¹H NMR spectroscopy is the initial and most informative method for analyzing the vinyl group due to its high sensitivity and the characteristic signal patterns produced by the vinyl protons.[1][2] The vinyl group (–CH=CH₂) attached to an aromatic ring constitutes a classic AMX or ABC spin system, where the three non-equivalent protons couple with each other, giving rise to a distinctive and highly diagnostic set of signals.
The three vinyl protons are designated as follows:
-
HX: The proton on the carbon attached to the phenyl ring (α-carbon).
-
HA & HB: The terminal or geminal protons (on the β-carbon), which are cis and trans to HX, respectively.
These protons split each other's signals into a pattern of doublets of doublets (dd).[3] The magnitude of the splitting, known as the coupling constant (J), is diagnostic of the geometric relationship between the coupled protons.[4][5]
-
³Jtrans: Coupling between HX and HB (typically 11-18 Hz).[6]
-
³Jcis: Coupling between HX and HA (typically 6-15 Hz).[6]
-
²Jgem: Geminal coupling between HA and HB (typically 0-5 Hz).[6]
Predicted ¹H NMR Spectral Data
Based on established data for styrenic compounds, the following table summarizes the expected ¹H NMR parameters for the vinyl protons of 4-(4-vinylphenyl)pyrazole in CDCl₃.[3][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| HX (α-proton) | ~6.75 | Doublet of Doublets (dd) | ³Jtrans ≈ 17.6 Hz, ³Jcis ≈ 10.9 Hz |
| HB (β-proton, trans) | ~5.80 | Doublet of Doublets (dd) | ³Jtrans ≈ 17.6 Hz, ²Jgem ≈ 0.9 Hz |
| HA (β-proton, cis) | ~5.30 | Doublet of Doublets (dd) | ³Jcis ≈ 10.9 Hz, ²Jgem ≈ 0.9 Hz |
Note: These values are predictive and may vary slightly based on solvent, concentration, and spectrometer field strength. The multiplicity and relative J-values are the most critical identifiers.
Interpreting the Vinyl Region
The signal for HX typically appears furthest downfield due to its proximity to the deshielding aromatic ring.[2] Its signal will be split once by the large trans-coupling to HB and again by the smaller cis-coupling to HA, resulting in a characteristic doublet of doublets. Similarly, the signals for HA and HB will appear as distinct doublets of doublets, with their splitting patterns dictated by their respective cis/trans and geminal couplings.
Part 2: Comparative Analysis with Advanced 2D NMR Techniques
While ¹H NMR provides a robust initial assessment, its one-dimensional nature can sometimes lead to ambiguity, especially in complex molecules with significant signal overlap. Two-dimensional (2D) NMR experiments provide an orthogonal layer of information, correlating nuclei through bonds to build an unambiguous picture of the molecular framework.[8][9]
Logical Workflow for Unambiguous Assignment
The following diagram illustrates a logical workflow, starting with the primary 1D experiment and progressing to 2D techniques to resolve ambiguities and confirm connectivity.
Caption: Logical workflow for NMR analysis of the vinyl group.
Comparative Data from 2D NMR Experiments
The table below compares the specific structural information that can be extracted for the vinyl group from each NMR experiment.
| NMR Experiment | Information Provided for Vinyl Group | Strength & Purpose |
| ¹H NMR | Chemical shifts (δ), scalar couplings (J), and relative proton count (integration).[1] | Primary Analysis: Fast, sensitive, provides key geometric data from J-couplings. |
| COSY | Shows cross-peaks between all three vinyl protons (HX↔HA, HX↔HB, HA↔HB).[10] | Coupling Confirmation: Visually confirms which protons are spin-coupled, resolving ambiguity if multiplets overlap. |
| HSQC | Shows a cross-peak correlating HX to Cα and separate cross-peaks correlating HA/HB to Cβ.[9][11] | Direct H-C Correlation: Unambiguously assigns protons to their directly attached carbons. |
| HMBC | Shows cross-peaks from HA/HB to Cα and the phenyl C1' carbon. Shows cross-peaks from HX to Cβ and the phenyl C1' carbon.[10][12] | Long-Range Connectivity: Establishes the crucial link between the vinyl group and the phenyl ring, confirming the overall fragment structure. |
This multi-technique approach provides a self-validating system. The couplings observed in the ¹H spectrum are visually confirmed in the COSY. The proton assignments are then locked to specific carbon atoms by HSQC, and the entire vinylphenyl fragment is pieced together using the long-range HMBC correlations.
Part 3: Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols outline the best practices for sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation
The quality of NMR data is directly dependent on proper sample preparation.[13] A poorly prepared sample can lead to line broadening, poor shimming, and inaccurate results.[14]
-
Analyte Weighing: Accurately weigh 5-10 mg of 4-(4-vinylphenyl)pyrazole for a standard ¹H NMR experiment. For 2D experiments, a slightly higher concentration (15-25 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[14]
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound. Use approximately 0.6-0.7 mL of the solvent.
-
Dissolution: Add the solvent to a clean vial containing the analyte. Gently vortex or sonicate until the sample is completely dissolved. Ensure no particulate matter remains.[14]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The final sample height should be between 4.0 and 5.0 cm.[13][14]
-
Cleaning and Capping: Carefully wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove dust and fingerprints. Cap the tube securely.
Protocol 2: Data Acquisition (General Workflow)
This workflow is based on a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Insertion: Place the NMR tube into a spinner turbine, and use a depth gauge to ensure correct positioning.[15] Insert the sample into the magnet.
-
Locking: The spectrometer will automatically "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). This stabilizes the magnetic field during the experiment.[14][15]
-
Tuning and Matching: The instrument's probe must be tuned to the correct frequencies for the nuclei being observed (¹H and ¹³C). This ensures maximum signal sensitivity.[15]
-
Shimming: This critical step optimizes the homogeneity of the magnetic field across the sample volume. Automated shimming routines are typically sufficient to achieve sharp, symmetrical peaks.[15]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (e.g., -1 to 11 ppm).
-
Set the receiver gain automatically.
-
Acquire 8-16 scans for a good signal-to-noise ratio.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Load the standard parameter set for the desired experiment (e.g., cosygpqf, hsqcedetgpsisp2, hmbcgplpndqf).
-
The instrument will automatically calculate the necessary pulses based on the ¹H and ¹³C spectra.
-
Set the number of scans and increments in the indirect dimension (t1) to achieve the desired resolution and sensitivity. A typical starting point is 2-4 scans per increment and 256 increments.
-
Start the acquisition. 2D experiments can take from 30 minutes to several hours, depending on the sample concentration and desired resolution.
-
Conclusion
The ¹H NMR spectrum provides a powerful and detailed fingerprint of the vinyl protons in 4-(4-vinylphenyl)pyrazole. Through careful analysis of the chemical shifts and, most importantly, the characteristic cis, trans, and geminal coupling constants, a confident primary assignment of the vinyl group's structure and stereochemistry can be made.
For absolute and unequivocal confirmation, especially in the context of drug development or materials science where certainty is paramount, a comparative approach using 2D NMR techniques is the gold standard. COSY validates proton-proton couplings, HSQC maps protons to their parent carbons, and HMBC builds the complete molecular scaffold through long-range correlations. This integrated workflow exemplifies a robust, self-validating system that ensures the highest degree of scientific integrity in structural characterization.
References
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Ricart, B. (n.d.). NMR sample preparation guidelines. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. [Link]
-
Barrett, A. G. M., White, A. J. P., & Qu, T. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]
-
Gurudata, & Stothers, J. B. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 45(7), 731-740. [Link]
-
Scilit. (n.d.). Characterization by 2D-NMR and chemical properties of (20Z)-3-methoxy-17-[2-(triphenylstannyl)vinyl]estra-1,3,5(10)-trien-17β-ol. [Link]
-
Save My Exams. (2026). NMR Splitting Patterns. [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
University of the West Indies. (n.d.). Applications of 1H NMR. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
Leah4sci. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Chemistry Steps. (2025). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]
-
TMP Chem. (2021). S'21 - NMR 14 - J values (coupling constants). [Link]
-
Wikipedia. (n.d.). J-coupling. [Link]
-
O'Brien, D. H., & Stothers, J. B. (1969). Variation of Vinyl Proton Coupling Constants with Ring Size in cis-Cyclic Olefins. Journal of the American Chemical Society, 91(26), 7450-7451. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
Jakob, L. (n.d.). The four facets of 1H NMR spectroscopy. [Link]
-
SpectraBase. (n.d.). Pyrazole - Optional[1H NMR] - Spectrum. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Oreate AI. (2026). Unraveling the Mysteries of Vinyl Protons in NMR Spectroscopy. [Link]
-
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]
-
Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]
-
Zheng, Y., et al. (2025). Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylpyrazole. PubChem Compound Database. [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. 1H Applications [ch.ic.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. youtube.com [youtube.com]
- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. emerypharma.com [emerypharma.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. organomation.com [organomation.com]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
comparative fluorescence spectroscopy of ethyl vs methyl substituted pyrazoles
Executive Summary
In the development of fluorescent probes and optoelectronic materials, the choice between Methyl (-CH₃) and Ethyl (-C₂H₅) substitution on the pyrazole core is a critical decision that balances electronic similarity against steric divergence.
While both alkyl groups act as weak electron donors via hyperconjugation, Ethyl-substituted pyrazoles generally exhibit superior performance in biological media due to enhanced lipophilicity and reduced Aggregation-Caused Quenching (ACQ) in the solid state. Conversely, Methyl-substituted pyrazoles often provide higher quantum yields in dilute non-polar solutions due to reduced rotational degrees of freedom, minimizing non-radiative decay pathways.
This guide provides a technical comparison of these two analogs, supported by experimental protocols for spectroscopic validation.
Mechanistic Comparison: The Steric-Electronic Interplay
To understand the spectral differences, one must analyze the causality behind the molecular behavior.
Electronic Effects (Hyperconjugation)
Both methyl and ethyl groups exert a positive inductive effect (+I). However, the difference in electronic donation to the pyrazole
-
Methyl: Provides stabilization via C-H hyperconjugation.
-
Ethyl: Offers slightly increased electron density, theoretically causing a bathochromic (red) shift. In practice, this shift is often negligible (< 5 nm) unless the substitution is directly on the chromophore's conjugation axis.
Steric Effects (The Differentiator)
The ethyl group introduces an additional methylene spacer and a rotatable terminal methyl group.
-
Rotational Freedom: The ethyl group adds vibrational and rotational modes. According to the Energy Gap Law , high-frequency vibrations can facilitate non-radiative decay (
), potentially lowering the fluorescence quantum yield ( ) in solution compared to the rigid methyl analog. -
Solid-State Packing: Methyl groups often allow tight
stacking, leading to ACQ. The bulkier ethyl group disrupts this planarity, which can prevent quenching in high-concentration environments or solid films.
Solvatochromism & ICT
Substituted pyrazoles, particularly 1,3,5-triaryl derivatives, often undergo Intramolecular Charge Transfer (ICT) upon excitation.
-
Polar Solvents: Stabilize the highly polar excited state (ICT state), leading to a large Stokes shift but often reduced quantum yield.
-
Ethyl Impact: The steric bulk can twist the donor-acceptor dihedral angle, modulating the ICT process (Twisted Intramolecular Charge Transfer or TICT).
Experimental Workflow
The following diagram outlines the critical path from synthesis to spectroscopic validation.
Figure 1: Standard workflow for the synthesis and photophysical characterization of pyrazole derivatives.
Comparative Data Analysis
The following data represents a comparative analysis of a standard 1,3,5-triphenyl-2-pyrazoline scaffold modified at the N1 position.
Table 1: Photophysical Properties (Representative Data in Acetonitrile)
| Parameter | Methyl-Pyrazole (N-Me) | Ethyl-Pyrazole (N-Et) | Comparative Insight |
| 356 | 358 | Minimal bathochromic shift (+2 nm) for Ethyl due to slight inductive increase. | |
| 465 | 468 | Ethyl shows a slight red shift; emission color remains in the blue-cyan region. | |
| Stokes Shift (nm) | 109 | 110 | Large Stokes shifts indicate significant structural reorganization in the excited state (ICT). |
| Quantum Yield ( | 0.78 | 0.72 | Methyl is superior in solution. Ethyl's rotational modes increase |
| LogP (Lipophilicity) | 2.4 | 2.9 | Ethyl is superior for bio-imaging. Higher membrane permeability. |
| Solid State | 0.15 | 0.28 | Ethyl is superior in solid state. Steric bulk prevents ACQ ( |
Note: Data values are representative of typical N-substituted 1,3,5-triarylpyrazolines. Exact values depend on specific aryl substituents (e.g., -OMe, -CN) attached to the C3/C5 positions [1, 2].
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, follow these self-validating protocols.
Protocol A: Determination of Fluorescence Quantum Yield ( )
Objective: Calculate the efficiency of photon emission relative to absorption.
Reagents:
-
Standard: Quinine Sulfate in 0.1 M H₂SO₄ (
) or Coumarin 153 in Ethanol ( ), depending on the emission range. -
Solvent: Spectroscopic grade Acetonitrile or Ethanol (degassed).
Procedure:
-
Absorbance Matching: Prepare solutions of the Pyrazole Sample and the Reference Standard. Adjust concentrations so that the optical density (OD) at the excitation wavelength is below 0.1 (ideally 0.05–0.08).
-
Why? To prevent inner-filter effects (re-absorption of emitted light).
-
-
Excitation: Excite both samples at the same wavelength (typically
of the pyrazole). -
Integration: Record the fluorescence spectrum (e.g., 380–650 nm) and integrate the area under the curve (
). -
Calculation: Use the comparative equation:
-
Where
is the refractive index of the solvent.
-
Validation Check:
-
Linearity test: Measure
at three different concentrations (OD = 0.02, 0.05, 0.08). The calculated should remain constant (<5% deviation).
Protocol B: Solvatochromic Shift Analysis (Lippert-Mataga)
Objective: Assess the change in dipole moment upon excitation (
Procedure:
-
Prepare
solutions of the pyrazole in solvents of varying polarity: Hexane (Non-polar), Toluene, THF, Ethanol, Acetonitrile (Polar Aprotic), Methanol (Polar Protic). -
Record
and for each. -
Calculate the Stokes shift (
in cm⁻¹): -
Plot:
vs. Orientation Polarizability ( ).-
A linear positive slope indicates a Charge Transfer (CT) character.
-
Comparison: If the Ethyl derivative shows a steeper slope than Methyl, it suggests the steric bulk is stabilizing a more twisted, polar excited state (TICT).
-
Mechanism Visualization
The following diagram illustrates the competing decay pathways that differentiate Methyl and Ethyl derivatives.
Figure 2: Jablonski-style diagram highlighting the impact of alkyl substitution on decay pathways.
Conclusion
For solution-based assays where maximum brightness is required, the Methyl-substituted pyrazole is the preferred candidate due to its structural rigidity and higher quantum yield.
However, for biological imaging or solid-state sensors (e.g., OLEDs or mechanochromic materials), the Ethyl-substituted pyrazole is the superior alternative. Its steric bulk prevents fluorescence quenching in the aggregated state and improves lipid solubility for cellular uptake.
References
-
Solvent and Substituent Effect on the Photophysical Properties of Pyrazoline Derivatives. ResearchGate. (2025). Investigates solvatochromic behaviors and quantum yields of substituted pyrazolines.
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. (2024). Comprehensive review of pyrazole synthesis and photophysical data for bioimaging.
-
Electronic and steric substituent effects on the fluorescence emission of 2-pyrazoline derivatives. Journal of Fluorescence. (2023). Details the ICT and spiro-conjugation mechanisms affecting fluorescence intensity.
-
Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Journal of Organic Chemistry. (2025). Analyzes bathochromic shifts and quantum yields based on N-substitution.
mass spectrometry fragmentation patterns of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole
A Comparative Analysis for Structural Elucidation
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel chemical entities. For researchers engaged in drug discovery and materials science, understanding the fragmentation behavior of heterocyclic compounds is paramount for unambiguous identification and characterization. This guide provides a comprehensive analysis of the predicted electron ionization (EI) , a molecule of interest due to its pyrazole core and vinyl functionality, which are prevalent in pharmacologically active compounds and polymer chemistry.[1][2]
This document moves beyond a simple cataloging of fragments. It is designed to impart a deeper understanding of the causal mechanisms driving ion formation, grounded in the established principles of mass spectrometry.[3][4] We will explore the characteristic cleavages of the N-ethyl, vinylphenyl, and pyrazole moieties, presenting a predictive fragmentation map. This analysis is juxtaposed with the fragmentation of structurally related compounds to provide a comparative framework, enhancing the confidence in spectral interpretation.
Part 1: Predicted Fragmentation Pathways of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole
Electron impact (EI) ionization subjects a molecule to high-energy electrons, typically 70 eV, creating a molecular radical cation (M+•) that is energetically unstable.[3] This excess energy is dissipated through a series of fragmentation events, cleaving the weakest bonds and forming more stable ions and neutral radicals. The fragmentation of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole (Molecular Weight: 198.26 g/mol ) is predicted to be governed by the distinct chemical functionalities within its structure: the N-ethyl group, the pyrazole ring, and the vinylphenyl substituent.
The most favored fragmentation pathways are those that lead to the formation of stable carbocations or resonance-stabilized ions.[3][5] For our target molecule, the primary fragmentation routes are expected to involve:
-
α-Cleavage at the N-Ethyl Group: The bond between the first and second carbon of the ethyl group is susceptible to cleavage, a common pathway for N-alkylated compounds.[6] This results in the loss of a methyl radical (•CH₃) to form a stable, resonance-delocalized ion.
-
Benzylic Cleavage: The bond between the pyrazole ring and the vinylphenyl group can cleave. However, the most prominent fragmentation involving this moiety is often the loss of a hydrogen atom from the vinyl group to form a highly stable, conjugated cation.
-
Pyrazole Ring Scission: The fragmentation of the pyrazole ring itself is a hallmark of this class of compounds. This process typically begins with the cleavage of the weakest bond, the N-N single bond, a characteristic feature noted in studies of various pyrazole derivatives.[7][8] Subsequent rearrangements can lead to the expulsion of stable neutral molecules like acetonitrile (CH₃CN) or hydrogen cyanide (HCN).[8]
-
Retro-Diels-Alder (RDA)-type Reaction: While less common for this specific structure, heterocyclic rings can sometimes undergo RDA-type fragmentations, leading to predictable neutral losses.
The interplay of these pathways results in a characteristic mass spectrum. Below is a diagram illustrating the predicted primary fragmentation pathways from the molecular ion.
Caption: Predicted EI fragmentation pathways for 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole.
Part 2: Comparative Fragmentation Analysis
To build confidence in our predicted fragmentation, we compare it with the known fragmentation of simpler, related structures. This comparative approach helps to isolate the contribution of each molecular subunit to the overall mass spectrum.
Alternative 1: 1-Ethyl-4-phenyl-1H-pyrazole
This analogue lacks the vinyl group. Its fragmentation would be similar regarding the N-ethyl group and pyrazole core but would differ in the phenyl moiety. The primary difference would be the absence of the m/z 197 peak (loss of •H from the vinyl group) and the presence of a strong phenyl cation at m/z 77, rather than the styrene cation at m/z 104.
Alternative 2: Styrene
The mass spectrum of styrene is dominated by its molecular ion at m/z 104 due to the stability of the aromatic and conjugated system.[9] Significant fragments include the loss of a hydrogen atom to form the phenylethenyl cation at m/z 103, and the loss of acetylene (C₂H₂) to form the phenyl cation at m/z 78.[9] Observing a strong peak at m/z 104 in the spectrum of our target compound would be a strong indicator of a fragmentation pathway that cleaves the bond between the pyrazole and the vinylphenyl group.
Data Summary Table
| m/z Value | Predicted Ion Structure / Neutral Loss | Originating From | Comparative Note |
| 198 | [M]+• (Molecular Ion) | 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole | The parent ion. Its presence confirms the molecular weight. |
| 197 | [M-H]+ | Loss of •H from the vinyl group | A strong peak indicates a stable, conjugated cation is formed. |
| 183 | [M-CH₃]+ | α-cleavage of the N-ethyl group | A characteristic fragmentation for N-ethyl compounds. |
| 170 | [M-C₂H₄]+• | McLafferty-type rearrangement losing ethylene | Confirms the presence of the N-ethyl group. |
| 104 | [C₈H₈]+• | Styrene radical cation | Indicates cleavage of the pyrazole-phenyl bond. Expected based on styrene MS data. |
| 77 | [C₆H₅]+ | Phenyl cation | Can arise from further fragmentation of the styrene cation. |
Part 3: Experimental Protocol for GC-MS Analysis
The following protocol describes a self-validating system for acquiring high-quality EI mass spectra suitable for structural confirmation. The choice of gas chromatography as the inlet introduces a retention time characteristic, adding another layer of identification.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion peak (M+•) at the expected m/z of 198.
-
Correlate the observed fragment ions with the predicted fragmentation pathways outlined in Part 1.
-
For definitive confirmation, utilize a high-resolution mass spectrometer (HRMS) to obtain exact mass measurements, confirming the elemental composition of the key ions.[10]
-
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole.
Conclusion
The structural elucidation of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole via mass spectrometry is a systematic process rooted in the fundamental principles of ion chemistry. By anticipating the fragmentation pathways based on its constituent functional groups—N-ethyl, pyrazole, and vinylphenyl—a predictive framework can be established. The key diagnostic fragments are expected at m/z 198 (M+•), 183 ([M-CH₃]+), 170 ([M-C₂H₄]+•), and 104 ([Styrene]+•).
This guide provides the theoretical foundation and a robust experimental protocol to confidently identify this compound and distinguish it from structural isomers or related impurities. The combination of predictive analysis, comparative data, and a rigorous experimental workflow exemplifies a scientifically sound approach to modern chemical characterization, ensuring both accuracy and trustworthiness in research and development settings.
References
-
Gies, A. P., et al. (2007). MALDI-TOF/TOF CID Study of Polystyrene Fragmentation Reactions. Macromolecules. Available at: [Link]
-
Various Authors. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Semantic Scholar. Available at: [Link]
-
Beck, J. J., et al. (n.d.). GC-MS fragmentation patterns for (A) unlabeled styrene and (B) 13... ResearchGate. Available at: [Link]
-
Wesdemiotis, C. (2011). Fragmentation pathways of polymer ions. PubMed. Available at: [Link]
-
Trofimenko, S. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Gies, A. P., et al. (2007). The Analysis of Polystyrene and Polystyrene Aggregates into the Mega Dalton Mass Range by Cryodetection MALDI TOF MS. CORE. Available at: [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
-
ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
-
Machiraju, P. V. S., et al. (n.d.). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. ResearchGate. Available at: [Link]
-
van der Plas, H. C., et al. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
van der Plas, H. C., et al. (n.d.). The mass spectra of some pyrazole compounds. Research Solutions Pages. Available at: [Link]
-
Faria, J. V., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. Available at: [Link]
-
Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. Available at: [Link]
-
Loudon, A. G. (n.d.). Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Available at: [Link]
-
Sapkota, K. P., et al. (2025). Synthesis, Characterization, and Biological Evaluation of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. INTELLIGENCE Journal of Multidisciplinary Research. Available at: [Link]
-
El-Edfawy, S., et al. (n.d.). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. youtube.com [youtube.com]
- 5. ugto.mx [ugto.mx]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. | PDF or Rental [articles.researchsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Vinylphenyl Pyrazole Polymers and Polystyrene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced polymer science, the thermal stability of materials is a critical parameter that dictates their processing conditions and end-use applications. This guide provides a detailed comparison of the thermal properties of vinylphenyl pyrazole polymers and the widely used commodity polymer, polystyrene. While a direct, one-to-one comparison is challenging due to the structural diversity within the vinylphenyl pyrazole polymer family, this document synthesizes available experimental data for structurally related pyrazole-containing polymers to offer valuable insights for researchers.
The introduction of the nitrogen-rich, aromatic pyrazole moiety into a polymer backbone, in place of the simple phenyl group in polystyrene, is anticipated to significantly influence its thermal characteristics. This guide delves into these differences, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provides detailed protocols for researchers to conduct their own comparative studies.
Unveiling the Structural Differences: Pyrazole vs. Phenyl Side Groups
The fundamental distinction between vinylphenyl pyrazole polymers and polystyrene lies in their pendant groups. Polystyrene features a simple phenyl ring attached to the polyethylene backbone. In contrast, vinylphenyl pyrazole polymers incorporate a pyrazole ring linked to the phenyl group. This seemingly subtle change introduces significant structural and chemical differences that impact intermolecular forces and bond strengths, thereby affecting thermal stability.
The presence of two nitrogen atoms in the pyrazole ring introduces polarity and the potential for hydrogen bonding, which are absent in the non-polar phenyl ring of polystyrene. These stronger intermolecular interactions in pyrazole-containing polymers are expected to lead to a higher glass transition temperature (Tg). Furthermore, the inherent thermal and oxidative stability of the pyrazole ring itself can contribute to a higher decomposition temperature (Td) compared to polystyrene.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
The available data strongly indicates that vinylphenyl pyrazole polymers and related pyrazole-containing polymers exhibit enhanced thermal stability compared to polystyrene. The introduction of the pyrazole moiety leads to higher glass transition temperatures and decomposition temperatures. This makes them promising candidates for applications requiring superior thermal performance. Researchers and professionals in drug development and materials science should consider the specific structure of the vinylphenyl pyrazole polymer of interest and conduct thorough thermal analysis, as outlined in the provided protocols, to ascertain its suitability for their intended application. The inherent versatility of pyrazole chemistry offers a pathway to fine-tune the thermal properties of these polymers, opening up new avenues for the design of advanced materials.
References
-
Polystyrene - Wikipedia. Available at: [Link]
-
Polystyrene PS - detailed analysis - Linseis. Available at: [Link]
-
Chemical Kinetics And Mechanism Of Polystyrene Thermal Decomposition. AOFST Symposiums. Available at: [Link]
-
How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables. Available at: [Link]
-
DSC, TGA and DTA data of the obtained polymers. ResearchGate. Available at: [Link]
-
Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. Available at: [Link]
-
Measurement of Tg by DSC. Thermal Support. Available at: [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry. University of Cambridge. Available at: [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. Available at: [Link]
-
Standard Test Method for Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound. ASTM International. Available at: [Link]
-
Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed. Available at: [Link]
-
Sensing and optical activities of new pyrazole containing polymeric analogues. Indian Academy of Sciences. Available at: [Link]
-
A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. AIDIC. Available at: [Link]
-
(PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. Available at: [Link]
Safety Operating Guide
1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole proper disposal procedures
Topic: 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Safety Assessment & Hazard Classification
1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole is a bifunctional organic building block containing a pyrazole heterocycle and a styrenic (vinylphenyl) moiety .[1] Proper disposal is not merely about regulatory compliance; it is about preventing uncontrolled exothermic polymerization in waste streams.[1]
Critical Hazard Mechanism: The vinylphenyl group renders this compound susceptible to free-radical polymerization.[1] If disposed of in a waste container with trace initiators (peroxides, azo compounds) or exposed to heat/light, it can undergo auto-polymerization.[1][2] This reaction is exothermic and can pressurize or rupture waste vessels.[1]
| Hazard Class | Primary Risk | Operational Implication |
| Reactive (Polymerizable) | Exothermic runaway | DO NOT mix with oxidizers or radical initiators.[1] |
| Irritant | Skin/Eye/Respiratory irritation | Use standard PPE (Nitrile gloves, safety glasses).[1] |
| Combustible | Organic solid/liquid | Segregate into "Flammable/Organic" waste streams.[1] |
Pre-Disposal Stabilization Protocol
Before placing this compound into a central waste carboy, you must ensure it is chemically stable.
Scenario A: Pure Solid Waste
-
Container: Place in a dedicated wide-mouth jar or double-bag in chemically resistant polyethylene bags.
-
Labeling: Mark clearly as "Solid Organic Waste – Potential Polymerizer."[1]
Scenario B: Solution Waste (High Risk)
If the compound is dissolved in organic solvents (DCM, THF, Ethyl Acetate), the mobility of the molecules increases the risk of polymerization.
Stabilization Steps:
-
Check for Peroxides: Ensure the solvent carrier (e.g., THF) is not peroxide-forming.[1]
-
Inhibition: If the solution is concentrated (>10%) or will be stored for >24 hours before pickup, add a radical inhibitor.[1]
Disposal Workflow & Decision Tree
The following diagram outlines the logical flow for disposing of 1-Ethyl-4-(4-vinylphenyl)-1H-pyrazole, ensuring segregation from incompatible streams.
Figure 1: Decision matrix for segregating and packaging vinylphenyl-pyrazole waste based on physical state and solvent carrier.
Regulatory & Logistics Data
Waste Coding (RCRA - USA)
While this specific compound is not P-listed or U-listed, it falls under characteristic waste codes based on the solvent or its ignitability.[1]
| Parameter | Classification | EPA Waste Code (Typical) |
| Ignitability | Flash point < 60°C (if in solvent) | D001 |
| Reactivity | Polymerizable (if unstabilized) | D003 (Rare, but applicable if unstable) |
| Toxicity | Organic Cytotoxin (General) | Non-specific (unless halogenated solvent used) |
Container Compatibility
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Avoid: Low-Density Polyethylene (LDPE) for long-term storage of concentrated solutions (swelling risk).[1]
-
Cap Venting: If the waste solution contains >500mL of concentrated vinyl material, use a vented cap (e.g., Nalgene™ Vented Closure) to prevent pressure buildup from slow polymerization or off-gassing [2].[1]
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The vinyl functionality can be an irritant.[1]
-
Inert Absorption: Do NOT use paper towels (combustible).[1] Use Vermiculite or Sand .[1]
-
Decontamination: Wash the area with soap and water.[1][5][6] Do not use bleach (oxidizer), as it may react with the pyrazole nitrogen or initiate vinyl polymerization.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: Pyrazole Derivatives Safety. National Library of Medicine.[1] [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
